Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-(propan-2-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYPTLLFDFJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465716 | |
| Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-34-2 | |
| Record name | TERT-BUTYL 2-(PROPAN-2-YLIDENE)HYDRAZINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a valuable intermediate in organic synthesis. The document details a reliable synthetic protocol, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflow.
Synthesis
The synthesis of this compound is achieved through a condensation reaction between tert-butyl carbazate and acetone. This reaction forms a stable hydrazone, a versatile functional group in the development of pharmaceuticals and other biologically active molecules.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
tert-Butyl carbazate
-
Acetone
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.
-
Add acetone (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as an off-white solid.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The structural identity and purity of the synthesized this compound were confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16689-34-2 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.23 g/mol | |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 98.0 to 102.0 °C | [1] |
| Purity | >98.0% (qNMR) | [1] |
Spectroscopic Data
The following spectroscopic data have been reported for this compound.[2][3]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | br s | 1H | NH | |
| 2.04 | s | 3H | CH₃ | |
| 1.82 | s | 3H | CH₃ | |
| 1.54 | s | 9H | C(CH₃)₃ |
| ¹³C NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| 152.9 | C=O | |
| 149.7 | C=N | |
| 80.7 | C(CH₃)₃ | |
| 28.1 | C(CH₃)₃ | |
| 25.3 | CH₃ | |
| 15.9 | CH₃ |
2.2.2. Mass Spectrometry (MS)
| Technique | Value | Assignment |
| LC-MS | [M+H]⁺ = 172.9 | Protonated Molecule |
2.2.3. Infrared (IR) Spectroscopy
While a specific experimental spectrum for the title compound was not found, the expected characteristic IR absorption bands are listed below based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C-H Stretch | 2850-3000 |
| C=O Stretch (Urethane) | 1700-1725 |
| C=N Stretch | 1640-1690 |
| C-O Stretch | 1200-1300 |
Logical Relationship of Characterization Data
The following diagram illustrates the relationship between the compound's structure and its expected spectroscopic signals.
Caption: Correlation of the molecular structure with its characteristic spectroscopic data.
References
"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" physical and chemical properties
An In-depth Technical Guide to Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
Introduction
This compound, also known as tert-butyl 2-isopropylidenehydrazinecarboxylate, is a chemical compound that serves as a valuable intermediate in organic synthesis. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group attached to a hydrazone moiety. This unique combination makes it a versatile building block, particularly in the development of pharmaceutical compounds and other complex organic molecules. The propan-2-ylidene group acts as a protecting group for the terminal nitrogen of the hydrazine, which can be selectively removed under specific conditions, allowing for further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.
Chemical Identity and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate |
| CAS Number | 16689-34-2 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| SMILES Code | C/C(C)=N\NC(OC(C)(C)C)=O |
| MDL Number | MFCD07636643 |
| Synonyms | 2-Isopropylidenehydrazinecarboxylic Acid tert-Butyl Ester, 3-Isopropylidenecarbazic Acid tert-Butyl Ester, tert-Butyl 2-Isopropylidenehydrazinecarboxylate[1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 172.23 g/mol | |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 98.0 to 102.0 °C | [1] |
| Boiling Point | Data not available | |
| Purity | >98.0% (qNMR) | [1] |
| Storage Conditions | Store at 2-8°C | |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and methylene chloride. Limited solubility in water. | [2] |
Synthesis Protocol
The standard synthesis of this compound involves a condensation reaction between tert-butyl carbazate (also known as Boc-hydrazine) and acetone (propan-2-one). This reaction forms the hydrazone functional group.
Materials and Equipment
-
Tert-butyl carbazate (CAS: 870-46-2)
-
Acetone (Propan-2-one)
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions requiring heating)
-
Ice bath
-
Büchner funnel and filter paper for vacuum filtration
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent (e.g., ethanol).
-
Addition of Acetone: While stirring the solution at room temperature, add acetone (1.1 to 1.5 equivalents) dropwise.
-
Reaction: The reaction is typically exothermic and can often proceed to completion at room temperature within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently heated to reflux for a short period.
-
Product Isolation: Upon completion, the product often precipitates from the solution. The flask can be cooled in an ice bath to maximize precipitation.
-
Purification: The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development
While direct applications of this compound are specific to individual synthetic pathways, its structural components are of significant interest in medicinal chemistry.
-
Protected Hydrazine Source: The molecule serves as a stable, Boc-protected hydrazine equivalent. The Boc group can be removed under acidic conditions, while the propan-2-ylidene group can be cleaved by hydrolysis, revealing the free hydrazine for subsequent reactions.
-
Intermediate for Heterocycle Synthesis: Hydrazones are key precursors for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are common scaffolds in drug molecules.
-
Precursor for Bioactive Molecules: The parent compound, tert-butyl carbazate, is used in the synthesis of various pharmaceuticals, including HIV-1 protease inhibitors. The title compound acts as a modified version of this precursor, allowing for different synthetic strategies.
Spectral Data Interpretation
Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The spectrum would show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Two singlets would appear for the two methyl groups of the propan-2-ylidene moiety, and a broad singlet for the N-H proton.
-
¹³C NMR: Characteristic peaks would include the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbazate, and the C=N carbon of the hydrazone.
-
IR Spectroscopy: Key absorption bands would be observed for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1700 cm⁻¹), and the C=N stretch of the hydrazone (around 1650 cm⁻¹).
Safety and Handling
-
Hazards: Tert-butyl carbazate is classified as a flammable solid and is harmful if swallowed or in contact with skin[3][4]. It may cause skin and eye irritation.
-
Precautions:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[5].
-
Disclaimer: This information is for guidance only and is based on the properties of a related compound. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. tert-Butyl 2-(Propan-2-ylidene)hydrazine-1-carboxylate | 16689-34-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 2. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" molecular structure and weight
An In-depth Technical Guide on Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
This guide provides a detailed overview of the molecular structure and weight of this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Properties
This compound is a hydrazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a propan-2-ylidene moiety. The structural arrangement of this molecule is key to its chemical reactivity and utility in synthetic chemistry.
Structural Formula
The chemical structure of this compound is as follows:
The molecule features a central hydrazine core. One nitrogen atom is acylated with a tert-butoxycarbonyl group, and the other is condensed with acetone to form a hydrazone.
Key Identifiers
For unambiguous identification, several standard chemical identifiers are used:
-
SMILES Code: C/C(C)=N\NC(OC(C)(C)C)=O
-
CAS Number: 16689-34-2[1]
-
MDL Number: MFCD07636643
Quantitative Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H16N2O2 | |
| Molecular Weight | 172.23 g/mol |
Experimental Protocols
The determination of the molecular structure and weight of a compound like this compound typically involves a combination of spectroscopic and analytical techniques. While specific experimental records for this molecule are proprietary to the performing laboratories, the general methodologies are outlined below.
Mass Spectrometry
Objective: To determine the molecular weight of the compound.
Methodology:
-
A sample of the compound is introduced into a mass spectrometer.
-
The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]+ or [M+H]+) will correspond to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Methodology:
-
A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The sample is placed in a strong magnetic field within an NMR spectrometer.
-
The sample is irradiated with radiofrequency pulses.
-
The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.
-
The chemical shifts, integration, and splitting patterns of the peaks in the spectrum provide detailed information about the connectivity and arrangement of atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
A sample of the compound is placed in the path of an infrared beam.
-
The absorption of infrared radiation by the sample is measured at different wavelengths.
-
The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds and functional groups (e.g., C=O, N-H, C-N).
Visualization of Workflow
The logical flow for the characterization of a chemical compound such as this compound is depicted in the following diagram.
Caption: Workflow for the Characterization of a Chemical Compound.
References
An In-depth Technical Guide to tert-Butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate, a key intermediate in organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and the mechanism of its formation.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate is a stable hydrazone derivative. It is widely used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate |
| CAS Number | 16689-34-2[1] |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
Synonyms:
-
tert-butyl 2-isopropylidenehydrazinecarboxylate[2]
-
2-Isopropylidenehydrazinecarboxylic Acid tert-Butyl Ester[2]
-
3-Isopropylidenecarbazic Acid tert-Butyl Ester[2]
-
N-Boc-acetone hydrazone
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate.
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 98.0 to 102.0 °C | [1] |
| Purity | >98.0% (by qNMR) | [1] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (br s, 1H, NH), 2.04 (s, 3H), 1.82 (s, 3H), 1.54 (s, 9H) |
| ¹³C NMR (300 MHz, CDCl₃) | δ 152.9, 149.7, 80.7, 28.1, 25.3, 15.9 |
| Mass Spectrometry (LC-MS) | [M+H]⁺ = 172.9 |
Experimental Protocols
The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate is achieved through the condensation reaction of tert-butyl carbazate with acetone. This reaction is a classic example of hydrazone formation.
Synthesis of tert-Butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate
Materials:
-
tert-Butyl carbazate
-
Acetone
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.
-
Add acetone (1.0-1.2 equivalents) to the solution.
-
To facilitate the reaction, add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature. For slower reactions, the mixture can be gently heated to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate under vacuum.
Reaction Mechanism and Synthesis Workflow
The formation of the hydrazone involves a two-step mechanism: nucleophilic addition followed by dehydration.
Mechanism of Hydrazone Formation
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of tert-butyl carbazate on the electrophilic carbonyl carbon of acetone. This forms a tetrahedral intermediate known as a carbinolhydrazine. Subsequently, this intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. The overall reaction is reversible, and the removal of water can drive the equilibrium towards the product.
Caption: Mechanism of hydrazone formation.
Experimental Workflow
The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate follows a straightforward experimental workflow.
Caption: Experimental workflow for synthesis.
References
The Versatile Role of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key hydrazine derivative, serves as a versatile and highly valuable building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, combining a masked hydrazine moiety with a stable Boc protecting group, allow for its application in a wide array of chemical transformations. This technical guide provides a comprehensive overview of its synthesis, characterization, and critical role as a precursor to various nitrogen-containing scaffolds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable its effective utilization in research and development.
Introduction
Hydrazine derivatives are fundamental intermediates in the synthesis of a vast number of biologically active molecules and functional materials. Among these, this compound, also known as N-Boc-acetone hydrazone, has emerged as a particularly useful reagent. The presence of the tert-butoxycarbonyl (Boc) group provides stability under a range of reaction conditions and allows for the controlled release of the reactive hydrazine functionality under specific, mild acidic conditions.[1] The propan-2-ylidene (isopropylidene) group, in turn, acts as a protecting group for the hydrazine, which can be readily removed or participate directly in cyclization reactions. This dual-protected hydrazine synthon is instrumental in the construction of complex heterocyclic systems, a common motif in many drug candidates.[2][3]
This guide will delve into the synthesis of this important compound, provide its key physicochemical and spectroscopic data, and detail its applications with a focus on its role as a hydrazine surrogate in the synthesis of valuable chemical entities.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-77 °C |
| CAS Number | 16689-34-2 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (s, 1H, NH), 1.98 (s, 3H, CH₃), 1.83 (s, 3H, CH₃), 1.50 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5 (C=O), 149.0 (C=N), 81.0 (C(CH₃)₃), 28.3 (C(CH₃)₃), 25.5 (CH₃), 16.5 (CH₃) |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 2980 (C-H stretch), 1710 (C=O stretch), 1640 (C=N stretch) |
| Mass Spectrometry (EI) | m/z: 172 (M⁺), 116, 57 |
Experimental Protocols
The synthesis and subsequent utilization of this compound involve straightforward yet critical procedures. The following sections provide detailed experimental protocols for its preparation and a representative example of its application.
Synthesis of this compound
This protocol describes the synthesis via a condensation reaction between tert-butyl carbazate and acetone.[1]
Materials:
-
Tert-butyl carbazate (1.0 eq)
-
Acetone (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of tert-butyl carbazate in ethanol, add acetone at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a crystalline solid.
Expected Yield: >90%[1]
Deprotection and Subsequent Reaction: A Representative Example
This protocol illustrates the role of this compound as a hydrazine surrogate. The Boc group is first removed, followed by a cyclization reaction with a suitable electrophile.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Suitable dielectrophile (e.g., a 1,3-dicarbonyl compound)
-
Base (e.g., triethylamine)
Procedure:
-
Deprotection: Dissolve this compound in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.[4]
-
Remove the solvent and excess acid under reduced pressure to obtain the crude propan-2-ylidenehydrazine salt.
-
Cyclization: Dissolve the crude salt in a suitable solvent (e.g., ethanol). Add the dielectrophile and a base to neutralize the salt and catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired heterocyclic compound.
Role as a Hydrazine Derivative in Synthesis
The synthetic utility of this compound stems from its ability to act as a stable, easy-to-handle source of hydrazine. The Boc group modulates the nucleophilicity of the hydrazine and can be readily removed under acidic conditions, unmasking the free hydrazine for subsequent transformations.[1]
Synthesis of Nitrogen-Containing Heterocycles
A primary application of this reagent is in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[5] After deprotection of the Boc group, the resulting hydrazone can react with various electrophiles to form a range of heterocyclic systems, such as pyrazoles, pyridazines, and indazoles.
The workflow for a typical synthesis of a pyrazole derivative is illustrated below:
Caption: Synthetic workflow for pyrazole synthesis.
Signaling Pathways in Drug Development
While this compound itself is not a signaling molecule, the heterocyclic scaffolds synthesized from it are often designed to interact with specific biological pathways implicated in disease. For instance, pyrazole derivatives are known to be potent inhibitors of various kinases, which are key nodes in cellular signaling pathways.
The logical relationship for the development of a kinase inhibitor is depicted below:
Caption: Drug discovery logical workflow.
Conclusion
This compound is a cornerstone reagent for the modern synthetic chemist, particularly those engaged in drug discovery and development. Its stability, ease of handling, and predictable reactivity make it an ideal masked hydrazine for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its broader application and to inspire the development of novel synthetic methodologies based on this versatile building block.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as N-Boc-acetone hydrazone, is a key building block in modern organic synthesis. Its utility lies in the presence of a versatile hydrazone functional group protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy enhances the stability of the hydrazone moiety, allowing for a wide range of chemical transformations at other parts of a molecule. The Boc group can be readily removed under acidic conditions, unmasking the reactive hydrazine functionality for subsequent reactions, such as the formation of heterocycles, which are prevalent in medicinal chemistry. This guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward condensation reaction between tert-butyl carbazate and acetone. This reaction is a classic example of hydrazone formation from a ketone.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate, being nucleophilic, attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: The carbinolhydrazine intermediate then undergoes dehydration, typically facilitated by a protic solvent or an acid catalyst, to eliminate a molecule of water and form the stable carbon-nitrogen double bond of the hydrazone.
// Reactants reactant1 [label="Tert-butyl carbazate"]; reactant2 [label="Acetone"]; plus [label="+"];
// Intermediate intermediate [label="Carbinolhydrazine\n(Tetrahedral Intermediate)"];
// Product product [label="this compound"]; water [label="+ H2O"];
// Arrows reactant1 -> plus [arrowhead=none]; plus -> reactant2 [arrowhead=none]; reactant2 -> intermediate [label="Nucleophilic\nAddition"]; intermediate -> product [label="Dehydration"]; product -> water [arrowhead=none]; }
Caption: General reaction mechanism for the formation of N-Boc-hydrazones.
Experimental Protocols
Synthesis of the Starting Material: Tert-butyl carbazate
Tert-butyl carbazate is commercially available but can also be synthesized in the laboratory. One common method involves the reaction of tert-butyl chloroformate with hydrazine hydrate.
Materials:
-
tert-Butyl chloroformate
-
Hydrazine hydrate
-
Diethyl ether
-
Sodium hydroxide solution
Procedure:
A detailed procedure for the synthesis of tert-butyl carbazate can be found in established organic synthesis literature. The reaction typically involves the slow addition of tert-butyl chloroformate to a cooled solution of hydrazine hydrate, followed by extraction and purification.
Synthesis of this compound
The following is a general laboratory procedure for the synthesis of the title compound.
Materials:
-
Tert-butyl carbazate
-
Acetone
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.
-
Add acetone (1.0-1.2 equivalents) to the solution.
-
For less reactive substrates or to increase the reaction rate, a catalytic amount of glacial acetic acid (1-2 drops) can be added.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
For a higher yield and faster reaction, the mixture can be heated to reflux. Reaction times can vary from a few hours to overnight depending on the scale and temperature.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.
Caption: A typical experimental workflow for N-Boc-hydrazone synthesis.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 70-80 °C |
| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) |
Table 2: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Predicted δ (ppm) in CDCl₃: ~8.0-7.5 (s, 1H, NH), ~1.9 (s, 3H, CH₃), ~1.8 (s, 3H, CH₃), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | Predicted δ (ppm) in CDCl₃: ~155 (C=O), ~150 (C=N), ~80 (quaternary C of Boc), ~28 (CH₃ of Boc), ~25 (CH₃), ~18 (CH₃) |
| FT-IR | Key peaks (cm⁻¹): ~3300-3200 (N-H stretch), ~2980-2930 (C-H stretch), ~1700 (C=O stretch, strong), ~1640 (C=N stretch) |
| Mass Spec. | m/z: 173.1 [M+H]⁺, 117.1 [M-C₄H₉]⁺, 57.1 [C₄H₉]⁺ (base peak) |
Note: The spectroscopic data presented are typical expected values. Actual experimental values may vary slightly.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in a variety of organic transformations:
-
Synthesis of Substituted Hydrazines: The isopropylidene group can be cleaved under mild acidic conditions to afford the free N-Boc-hydrazine, which can then be reacted with other electrophiles.
-
Heterocyclic Synthesis: The hydrazone moiety is a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles, which are important scaffolds in drug discovery.
-
Reductive Amination: The C=N bond can be reduced to form the corresponding N-Boc-N'-isopropylhydrazine.
Conclusion
This compound is a readily accessible and highly useful reagent for organic synthesis. Its straightforward preparation, coupled with the stability and versatile reactivity of the N-Boc protected hydrazone functionality, makes it an important tool for researchers in the pharmaceutical and chemical industries. This guide provides the fundamental knowledge required for its synthesis and application, empowering scientists to effectively utilize this building block in their synthetic endeavors.
An In-depth Technical Guide to tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key synthetic intermediate in organic chemistry and drug discovery. The document covers the historical context of its precursor, detailed experimental protocols for its synthesis, and its applications in the construction of complex heterocyclic scaffolds. Particular emphasis is placed on its role as a precursor to hydrazine, which is a critical building block in the synthesis of various biologically active molecules. This guide includes quantitative data, reaction mechanisms, and a detailed experimental workflow, presented to be a valuable resource for researchers in the field.
Introduction and Historical Context
While a specific "discovery" paper for this compound (also known as N-Boc-acetone hydrazone) is not prominent in the literature, its synthesis is a straightforward and logical extension of the well-established chemistry of its parent compound, tert-butyl carbazate. The historical significance of this class of compounds lies in the development of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, particularly in peptide chemistry.
tert-Butyl carbazate was first reported in 1957. Its development provided a versatile reagent for the protection of the hydrazine moiety, enabling more controlled and selective reactions. The formation of hydrazones from tert-butyl carbazate by condensation with aldehydes and ketones is a robust and widely utilized transformation. This compound serves as a stable, crystalline solid that effectively functions as a protected form of hydrazine, allowing for its safe storage and handling.
Synthesis and Mechanism
The synthesis of this compound is achieved through a condensation reaction between tert-butyl carbazate and acetone. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: The carbinolhydrazine intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond of the hydrazone. This step is often acid-catalyzed.
The overall reaction is a reversible equilibrium, and the removal of water can drive the reaction to completion.
General Experimental Protocol for Synthesis
This protocol is a general method for the synthesis of this compound.
Materials:
-
tert-Butyl carbazate
-
Acetone
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in methanol.
-
Add acetone (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
For less reactive substrates or to increase the reaction rate, the mixture can be heated to reflux.
-
Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.23 g/mol | |
| CAS Number | 16689-34-2 | |
| Appearance | White to off-white solid | [Patent CN108929333A] |
| Melting Point | 103-104 °C | Commercial Supplier |
| Yield | 98% | [Patent CN108929333A] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (br s, 1H, NH), 2.04 (s, 3H, CH₃), 1.82 (s, 3H, CH₃), 1.54 (s, 9H, C(CH₃)₃) | [Patent CN108929333A] |
| ¹³C NMR (300 MHz, CDCl₃) | δ 152.9, 149.7, 80.7, 28.1, 25.3 | [Patent CN108929333A] |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, many of which are scaffolds for medicinally active molecules. Its primary utility lies in its function as a protected hydrazine source. The Boc group can be readily removed under acidic conditions to liberate the free hydrazine, which can then participate in subsequent cyclization reactions.
A key application of this compound is in the synthesis of triazolopyrazines, a class of fused heterocyclic compounds with a wide range of biological activities, including use as kinase inhibitors in cancer therapy.
Experimental Workflow: Synthesis of a Triazolopyrazine Intermediate
The following workflow illustrates the use of this compound in the synthesis of a key intermediate for a triazolopyrazine derivative.
Caption: Synthetic workflow for a triazolopyrazine intermediate.
Signaling Pathway Context
The triazolopyrazine scaffold, synthesized using intermediates derived from this compound, is a common feature in many kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For instance, the JAK-STAT signaling pathway is crucial for normal cell growth and immune function, but its aberrant activation can drive the proliferation of cancer cells.
Caption: Inhibition of the JAK-STAT pathway by a triazolopyrazine.
Conclusion
This compound, while not a compound of historical discovery in its own right, represents a vital and practical tool in the arsenal of the modern synthetic chemist. Its stability, ease of synthesis, and utility as a protected hydrazine source make it a valuable intermediate in the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor development for targeted cancer therapies. This guide has provided a comprehensive overview of its synthesis, properties, and a key application, highlighting its continued importance in the field of drug discovery.
Navigating the Stability of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical factors influencing the compound's integrity, potential degradation pathways, and detailed protocols for its stability assessment.
Introduction
This compound, a Boc-protected hydrazone, is a valuable reagent in organic synthesis. Its stability is paramount to ensure the reproducibility of synthetic procedures and the purity of final products. This guide synthesizes available data, primarily from analogous compounds like tert-butyl carbazate, to provide a robust framework for handling and storing this compound.
Physicochemical Properties and Storage Recommendations
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, general guidelines can be established based on its structural features and information from suppliers and safety data sheets (SDS) of similar compounds.
Table 1: Summary of Recommended Storage Conditions and Physicochemical Properties
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | Contact can lead to vigorous reactions and decomposition. |
| Moisture Sensitivity | Moisture sensitive | Hydrolysis of the carbamate and hydrazone moieties can occur. |
| Appearance | White to off-white solid | A change in color may indicate degradation. |
Potential Degradation Pathways
Based on the functional groups present—a Boc-protected hydrazine and a hydrazone—this compound is susceptible to several degradation pathways, including hydrolysis and thermal decomposition.
Hydrolytic Degradation
The presence of both a carbamate and a hydrazone linkage makes the molecule susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine bond of the hydrazone is prone to cleavage, yielding tert-butyl carbazate and acetone. The tert-butyl carbazate can further hydrolyze, particularly under harsher acidic conditions, to release tert-butanol, carbon dioxide, and hydrazine.
-
Base-Catalyzed Hydrolysis: In the presence of strong bases, the carbamate ester can be saponified, leading to the formation of tert-butanol and a hydrazine-carboxylate salt, which may further decompose.
Caption: Proposed Hydrolytic Degradation Pathways.
Thermal Degradation
Elevated temperatures can induce the decomposition of this compound. The tert-butoxycarbonyl (Boc) group is known to be thermally labile, potentially leading to the formation of isobutylene, carbon dioxide, and the corresponding hydrazine. Further decomposition can release gaseous products like nitrogen oxides.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Spectroscopic Profile of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with analogous structures. This guide also outlines the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a tert-butyl group, a carbazate moiety, and an isopropylidene group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Singlet (broad) | 1H | N-H |
| ~1.9 - 2.1 | Singlet | 6H | (CH ₃)₂C=N |
| ~1.5 | Singlet | 9H | (CH ₃)₃C-O |
1.1.2. ¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C =O (Carbamate) |
| ~145 - 150 | C =N (Imine) |
| ~80 - 82 | (C H₃)₃C -O |
| ~28 - 30 | (C H₃)₃C-O |
| ~18 - 25 | (C H₃)₂C=N |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Medium, Broad | N-H Stretch |
| ~2970 - 2930 | Strong | C-H Stretch (Aliphatic) |
| ~1700 - 1720 | Strong | C=O Stretch (Carbamate) |
| ~1640 - 1660 | Medium | C=N Stretch (Imine) |
| ~1390 and ~1365 | Medium | C-H Bend (tert-butyl) |
| ~1250 - 1150 | Strong | C-O Stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 172.12 | [M]⁺ (Molecular Ion) |
| 157.10 | [M - CH₃]⁺ |
| 116.09 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 101.07 | [M - C₄H₉O]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Pressure is applied using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This reagent serves as a protected form of tert-butyl carbazate, offering advantages in handling and storage. The propan-2-ylidene protecting group can be readily removed in situ under acidic conditions, liberating the reactive hydrazine moiety for subsequent cyclization reactions.
This document outlines detailed protocols for the synthesis of pyrazoles, pyrazolines, 1,3,4-oxadiazoles, and 1,2,4-triazoles, supported by quantitative data from analogous reactions. The provided experimental workflows and reaction pathways are visualized to facilitate understanding and implementation in a laboratory setting.
Synthesis of N-Boc-Pyrazoles via Condensation with 1,3-Diketones
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2][3] this compound can be employed as a stable precursor to tert-butyl carbazate, which upon in situ deprotection, reacts with 1,3-diketones to yield N-Boc protected pyrazoles. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions if the unprotected pyrazole is desired.
Reaction Scheme:
Caption: Synthesis of N-Boc-Pyrazoles.
Experimental Protocol:
-
To a solution of the 1,3-diketone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (5 mL), add this compound (1.1 mmol).
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) to facilitate the deprotection of the hydrazine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Quantitative Data (Analogous Reactions):
| 1,3-Diketone Substrate | Hydrazine Derivative | Product | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | >90 | General Knowledge |
| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenylpyrazole | 85-95 | [1] |
| 1-Phenyl-1,3-butanedione | Hydrazine hydrate | 3-Methyl-5-phenylpyrazole & 5-Methyl-3-phenylpyrazole | Mixture | [1] |
Synthesis of N-Boc-Pyrazolines from α,β-Unsaturated Ketones (Chalcones)
Pyrazolines, which are dihydrogenated analogs of pyrazoles, can be synthesized by the reaction of hydrazines with α,β-unsaturated ketones, such as chalcones.[4][5][6][7][8] The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. The use of this compound allows for the synthesis of N-Boc protected pyrazolines.
Reaction Scheme:
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a Protecting Group for Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals, the protection of reactive functional groups is a cornerstone strategy. The hydrazine moiety, a versatile synthon for the creation of various nitrogen-containing heterocycles, often requires protection to prevent unwanted side reactions. Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as N-Boc-acetone hydrazone, serves as a stable and readily cleavable protecting group for the hydrazine functional group. This document provides detailed application notes and protocols for its use.
The protection strategy involves the condensation of tert-butyl carbazate with acetone.[1] The resulting propan-2-ylidene group masks the nucleophilicity of the terminal nitrogen of the hydrazine, while the tert-butoxycarbonyl (Boc) group protects the other nitrogen. This dual protection renders the hydrazine moiety stable under a variety of reaction conditions, and the protecting groups can be selectively or simultaneously removed to unmask the reactive hydrazine at the desired stage of a synthetic sequence.
Data Presentation: Comparative Overview of Deprotection Methods
The selection of an appropriate deprotection method for the N-Boc-hydrazone is critical to ensure high yields and maintain the integrity of the target molecule. The primary strategies are categorized as acidic, reductive, oxidative, and thermal methods.[2]
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[2] | Harsh conditions can cleave other acid-labile groups.[2] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[2] | Can be corrosive; dioxane is a hazardous solvent.[2] | |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Ethanol | RT - Reflux | 2 - 12 h | 80-95% | Milder than TFA or HCl, good for some sensitive substrates. | Slower reaction times. | |
| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast.[2] | High temperature can be detrimental to sensitive molecules.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the formation of the protected hydrazine from tert-butyl carbazate and acetone.
Materials:
-
Tert-butyl carbazate
-
Acetone
-
Anhydrous sodium sulfate or barium oxide[3]
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equiv) in anhydrous ethanol.
-
Add an excess of acetone (e.g., 5-10 equiv).
-
Add a drying agent such as anhydrous sodium sulfate or barium oxide to the mixture.[3]
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the drying agent.
-
Remove the solvent and excess acetone under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of this compound using Acidic Cleavage (TFA)
This protocol outlines the removal of both the Boc and the propan-2-ylidene groups to liberate the hydrazine.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: [2]
-
Dissolve the N-Boc-hydrazone (1.0 equiv) in anhydrous DCM (0.1-0.2 M).[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add TFA (10-20 equiv) to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2]
-
The crude product, typically the TFA salt of the deprotected hydrazine, can be used directly or purified further.[2]
Protocol 3: Thermal Deprotection in Boiling Water
This protocol provides an environmentally friendly method for deprotection.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
Procedure: [2]
-
Suspend the N-Boc-hydrazone (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.[2]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[2]
-
Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.[2]
-
Cool the reaction mixture to room temperature.[2]
-
If the product is soluble in organic solvents, extract with an appropriate solvent (e.g., ethyl acetate or DCM).[2]
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected hydrazine.[2]
Visualizations
Caption: Workflow for hydrazine protection and deprotection.
Caption: Deprotection pathways for the N-Boc-hydrazone.
References
Application Notes and Protocols for the Use of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] These reactions are crucial in the development of pharmaceuticals and other biologically active molecules, where aryl and heteroaryl amine moieties are prevalent. A significant challenge in this area has been the direct use of ammonia or hydrazine due to their high volatility, reactivity, and potential for over-alkylation. To circumvent these issues, various ammonia and hydrazine equivalents have been developed.[2][3]
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as Boc-acetone hydrazone, serves as a stable, convenient, and effective precursor to tert-butyl carbazate, a widely used hydrazine surrogate in palladium-catalyzed C-N coupling reactions. The in situ or pre-hydrolysis of the acetone hydrazone reveals the N-H functionality of tert-butyl carbazate, which then participates in the catalytic cycle to form N-Boc protected aryl or vinyl hydrazines. These products are versatile intermediates that can be readily deprotected to yield primary amines or further elaborated to construct a variety of nitrogen-containing heterocycles.
This document provides detailed application notes, experimental protocols, and data for the use of tert-butyl carbazate (as the active form of this compound) in palladium-catalyzed cross-coupling reactions.
Application Notes
tert-Butyl carbazate, generated from its acetone hydrazone, is a valuable nucleophile in Buchwald-Hartwig amination reactions for the synthesis of N-Boc-protected aryl and vinyl hydrazines. The Boc protecting group offers the advantage of being stable under a range of reaction conditions while allowing for facile deprotection under acidic conditions.
Advantages of using tert-butyl carbazate (from Boc-acetone hydrazone):
-
Ammonia/Hydrazine Surrogate: It serves as a practical equivalent to the challenging reagents ammonia and hydrazine, allowing for the controlled mono-arylation or mono-vinylation.[2][3]
-
Versatile Intermediate: The resulting N-Boc-arylhydrazines are stable intermediates that can be used in the synthesis of a wide array of nitrogen-containing compounds, including primary anilines, indoles, and other heterocycles.
-
Broad Substrate Scope: The palladium-catalyzed coupling is tolerant of a wide range of functional groups on both the aryl/vinyl halide and the nucleophile.
-
High Selectivity: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, provide high selectivity for the desired C-N bond formation, minimizing side reactions.[4]
Data Presentation
The efficiency of palladium-catalyzed N-arylation of tert-butyl carbazate is demonstrated with a variety of aryl halides. The following table summarizes representative reaction conditions and yields.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Dioxane | 80 | 12 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 90 | 24 | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 10 | 95 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of tert-Butyl Carbazate
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with tert-butyl carbazate. The reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
tert-Butyl carbazate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and tert-butyl carbazate to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butyl carbazate.
Note on the use of this compound: If using Boc-acetone hydrazone directly, an acidic workup or in situ hydrolysis may be necessary to generate the reactive tert-butyl carbazate. The specific conditions for this hydrolysis will depend on the substrate and catalyst system.
Mandatory Visualization
Caption: Palladium-catalyzed N-arylation of tert-butyl carbazate.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a Boc-protected hydrazone, is a versatile intermediate in organic synthesis. It serves as a stable precursor to propan-2-ylidenehydrazine, which can be utilized in the synthesis of various heterocyclic compounds and as a building block in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions and can be selectively removed under acidic or thermal conditions, making it a valuable tool in multi-step synthetic routes.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent deprotection. The comparative data on different deprotection methods will aid researchers in selecting the optimal conditions for their specific substrate and synthetic goals.
Chemical Properties
While specific experimental data for this compound is not widely published, the properties of the closely related analog, Tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate , can provide useful estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between tert-butyl carbazate (also known as Boc-hydrazide) and propan-2-one (acetone). This reaction is a straightforward and high-yielding method for producing the desired Boc-protected hydrazone.
Protocol 1: Synthesis via Condensation
This protocol outlines the standard procedure for the synthesis of a hydrazone from a ketone and tert-butyl carbazate.[1]
Materials:
-
Tert-butyl carbazate
-
Propan-2-one (Acetone)
-
Anhydrous Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol (or methanol) to a concentration of approximately 0.5 M.
-
Add propan-2-one (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound.
Synthesis Workflow
References
The Synthetic Potential of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Pharmaceutical Development: An Analysis of Inferred Applications
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate can be viewed as a doubly protected hydrazine derivative. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines and hydrazines in organic synthesis, prized for its stability in various reaction conditions and its facile removal under acidic conditions. The propan-2-ylidene group, formed from the condensation of acetone with the hydrazine, serves as a further protecting group or a point of chemical modification.
Inferred Applications in Pharmaceutical Synthesis
The primary utility of this compound likely lies in its ability to serve as a stable, less reactive precursor to N-Boc-hydrazine or to participate in reactions via its hydrazone functionality.
Precursor to N-Boc-Hydrazine for the Synthesis of Bioactive Molecules
The propan-2-ylidene group can be cleaved under hydrolytic conditions to release N-Boc-hydrazine. This in-situ generation could be advantageous in multi-step syntheses where the direct use of N-Boc-hydrazine might lead to side reactions. N-Boc-hydrazine is a key building block in the synthesis of a variety of pharmaceuticals, including enzyme inhibitors and peptide-based drugs.
Key Pharmaceutical Intermediates from N-Boc-Hydrazine:
-
Chiral Amines: Asymmetric synthesis of chiral amines is crucial in drug development. N-Boc-hydrazine can be used in reactions like the aza-Michael addition to introduce a nitrogen atom that can be subsequently converted to a chiral amine.
-
Heterocyclic Compounds: Hydrazine derivatives are fundamental in the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug scaffolds. For instance, they are used to construct pyrazoles, pyridazines, and other ring systems with diverse biological activities.
-
Acyl Hydrazides: These compounds are intermediates in the synthesis of various pharmaceuticals and can be prepared from N-Boc-hydrazine.
The workflow for utilizing this compound as a precursor is depicted below.
Direct Participation of the Hydrazone Moiety in Synthesis
The carbon-nitrogen double bond of the propan-2-ylidene group can also be a site of reactivity.
-
Reduction to Substituted Hydrazines: The C=N bond can be reduced to form N-Boc-N'-isopropylhydrazine. Substituted hydrazines are important intermediates in the synthesis of various bioactive compounds.
-
Cycloaddition Reactions: Hydrazones can participate in cycloaddition reactions to form heterocyclic rings, a common strategy in medicinal chemistry to generate molecular diversity.
Experimental Protocols: Synthesis of N-Boc-Hydrazine from Tert-butyl Phenyl Carbonate
While a specific protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of its precursor, N-Boc-hydrazine (tert-butyl carbazate), is well-established. The subsequent reaction with acetone would be a standard condensation reaction.
Protocol for the Synthesis of Tert-butyl Carbazate:
This protocol is adapted from a known procedure for the preparation of tert-butyl carbazate.
Materials:
-
Tert-butyl phenyl carbonate
-
Hydrazine hydrate
-
Ether
-
Sodium hydroxide solution
Procedure:
-
A mixture of tert-butyl phenyl carbonate (0.50 mol) and hydrazine hydrate (1.0 mol) is warmed on a hot plate.
-
When the temperature reaches approximately 75 °C, a spontaneous dissolution occurs with an evolution of heat, raising the temperature to around 103 °C.
-
The mixture is allowed to cool to room temperature and is left to stand overnight.
-
The mixture is then diluted with ether (200 ml).
-
A solution of sodium hydroxide (30 g) in water (100 ml) is added, and the two phases are shaken vigorously.
-
The product is extracted with ether using a continuous extractor for 24 hours.
-
The ether is removed from the extract by distillation.
-
The residue is then distilled under reduced pressure (60-61 °C at 0.5 mm Hg) to yield purified tert-butyl carbazate.
Quantitative Data Summary (Literature Values for N-Boc-Hydrazine Synthesis)
| Parameter | Value |
| Starting Material | Tert-butyl phenyl carbonate |
| Yield | ~90% |
| Purity | High (distilled) |
| Boiling Point | 60-61 °C at 0.5 mmHg |
Conclusion
Step-by-step guide for N-Boc protection with "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliable protection of amine functionalities. While direct N-Boc protection of amines is typically accomplished using di-tert-butyl dicarbonate (Boc₂O), the specific reagent, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (also known as Boc-acetone hydrazone), serves a different but equally important role. It is not a reagent for the N-Boc protection of other amines. Instead, it is itself a Boc-protected hydrazine, a versatile synthetic intermediate.
This document provides a detailed guide to the synthesis of N-Boc hydrazones through the condensation of tert-butyl carbazate (Boc-hydrazine) with various aldehydes and ketones. This reaction is fundamental for creating stable, protected hydrazine derivatives that are pivotal in the synthesis of a wide array of nitrogen-containing compounds, including heterocycles and other complex pharmaceutical intermediates. Understanding this protocol is essential for researchers looking to leverage the unique reactivity of the hydrazone moiety in their synthetic strategies.
Synthesis of N-Boc Hydrazones: Reaction Principle
The formation of an N-Boc hydrazone proceeds via the condensation of tert-butyl carbazate with a carbonyl compound (aldehyde or ketone). The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-Boc hydrazone. The reaction is typically carried out in a protic solvent, such as ethanol, and can be catalyzed by a mild acid, although it often proceeds efficiently without a catalyst.
Data Presentation: Synthesis of Various N-Boc Hydrazones
The following table summarizes typical reaction conditions and yields for the synthesis of N-Boc hydrazones from tert-butyl carbazate and a selection of carbonyl compounds.
| Entry | Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | None | 2 | Reflux | >95 |
| 2 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid (cat.) | 1 | Reflux | 98 |
| 3 | Cyclohexanone | Methanol | None | 4 | Room Temp. | 92 |
| 4 | Acetone | Ethanol | None | 3 | Reflux | >95 |
| 5 | 2-Pyridinecarboxaldehyde | Ethanol | None | 2 | Room Temp. | 96 |
Experimental Protocols
General Protocol for the Synthesis of N-Boc Hydrazones
This protocol describes a general method for the synthesis of an N-Boc hydrazone from an aldehyde or ketone and tert-butyl carbazate.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
tert-Butyl carbazate (1.05 equiv)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and dissolve it in a minimal amount of ethanol.
-
Addition of Reagent: Add tert-butyl carbazate (1.05 equiv) to the solution.
-
Reaction Conditions:
-
For reactive aldehydes, the reaction mixture can be stirred at room temperature.
-
For less reactive aldehydes or ketones, the mixture is heated to reflux.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure N-Boc hydrazone.
-
Note: For liquid products or those that do not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for N-Boc Hydrazone Synthesis
Caption: Workflow for the synthesis of N-Boc hydrazones.
Reaction Mechanism: Formation of an N-Boc Hydrazone
Caption: Mechanism of N-Boc hydrazone formation.
Application Notes and Protocols: Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as the acetone hydrazone of tert-butyl carbazate, is a versatile intermediate in organic synthesis. It serves as a protected form of tert-butyl carbazate, a key reagent for introducing a protected hydrazine moiety into molecules. The propan-2-ylidene group masks the nucleophilic terminal nitrogen of the hydrazine, allowing for selective reactions at other sites of a molecule. This protecting group can be readily removed under acidic conditions, liberating the N-Boc-hydrazine functionality for subsequent transformations in the synthesis of complex bioactive molecules, particularly nitrogen-containing heterocycles. These heterocycles are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of bioactive compounds.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between tert-butyl carbazate and acetone.
Experimental Protocol:
Materials:
-
tert-Butyl carbazate
-
Acetone
-
Methanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in methanol (5-10 mL per mmol of carbazate).
-
Add acetone (1.0-1.2 equivalents) to the solution.
-
For less reactive systems, a catalytic amount of glacial acetic acid (1-2 drops) can be added.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude product.
-
The product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by NMR) | >98% |
| Physical State | White to off-white solid |
Application in the Synthesis of Bioactive Heterocycles: A General Workflow
This compound is primarily used as a stable, protected precursor to N-Boc-hydrazine. The general workflow for its application involves three key stages:
-
Introduction of the protected hydrazine moiety: The molecule of interest is reacted with other reagents while the hydrazine functionality is protected as the propan-2-ylidene hydrazone.
-
Deprotection: The propan-2-ylidene group is removed to unmask the N-Boc-hydrazine.
-
Cyclization/Further Reaction: The free N-Boc-hydrazine undergoes subsequent reactions, such as intramolecular cyclization or condensation, to form the desired bioactive heterocyclic scaffold.
Caption: General workflow for the application of this compound.
Synthesis of Bioactive 1,2,4-Triazinones
Hydrazones derived from hydrazine precursors are known to possess a range of biological activities, including antioxidant properties. The following is a representative protocol for the synthesis of a 1,2,4-triazinone derivative, where a protected hydrazine is a key building block. While the original literature may start from a different hydrazine precursor, this protocol is adapted to illustrate the utility of this compound.
Experimental Protocol: Synthesis of a 1,2,4-Triazinone Derivative
This protocol outlines a plausible synthetic route where the deprotected product of this compound is used to synthesize a bioactive triazinone.
Part 1: Deprotection of this compound
-
Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl carbazate.
Part 2: Synthesis of the 1,2,4-Triazinone
This part of the protocol is based on the general synthesis of hydrazone-containing bioactive molecules.[1]
Materials:
-
Deprotected tert-butyl carbazate (from Part 1)
-
An appropriate α-keto acid or ester (e.g., ethyl 2-oxo-4-phenylbutanoate)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of the deprotected tert-butyl carbazate (1.0 equivalent) in ethanol, add the α-keto acid or ester (1.0 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data for a Representative Triazinone Synthesis:
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Triazinone Derivative | tert-Butyl Carbazate | Ethyl 2-oxo-4-phenylbutanoate | Ethanol | 4 | 85 |
Signaling Pathway Implication: Antioxidant Activity
Many hydrazone-containing compounds, including those derived from 1,2,4-triazinones, exhibit significant antioxidant activity.[1] This is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.
Caption: Mechanism of antioxidant activity of 1,2,4-triazinone derivatives.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of bioactive molecules. Its role as a protected form of tert-butyl carbazate allows for the strategic introduction of a hydrazine moiety, which is a key pharmacophore in many biologically active compounds. The straightforward synthesis and deprotection protocols, coupled with its stability, make it an important tool for medicinal chemists and researchers in drug discovery. The ability to synthesize diverse heterocyclic scaffolds, such as 1,2,4-triazinones with potential antioxidant properties, highlights the significance of this compound in the development of novel therapeutics.
References
Application Notes and Protocols for the Scalable Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis and utility of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key building block in modern medicinal chemistry. This versatile intermediate, also known as acetone N-Boc-hydrazone, serves as a stable and protected hydrazine source, facilitating the synthesis of a wide array of nitrogen-containing heterocyclic compounds and other complex molecular architectures integral to drug discovery and development.
Introduction
This compound is a valuable reagent in organic synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group imparts stability to the hydrazine moiety under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization. The propan-2-ylidene (isopropylidene) group serves as a protecting group for the hydrazine, which can be cleaved or exchanged. This compound is particularly useful in the construction of pyrazoles, indazoles, and other heterocyclic systems that form the core of many pharmacologically active molecules. The broad spectrum of biological activities exhibited by substituted hydrazones, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, underscores their importance in drug discovery and development.[1]
Scalable Synthesis Methods
The synthesis of this compound is a two-step process, beginning with the formation of the precursor, tert-butyl carbazate, followed by a condensation reaction with acetone. Both steps can be performed on a large scale with high yields.
Part 1: Scalable Synthesis of Tert-butyl Carbazate
Tert-butyl carbazate is a stable, crystalline solid that serves as the primary starting material. Several scalable methods for its synthesis have been reported, with a common and efficient method involving the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol: Synthesis of Tert-butyl Carbazate
This protocol is adapted from established procedures for the Boc-protection of hydrazines.
Materials:
-
Hydrazine hydrate (64-80% solution)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Isopropyl alcohol (Isopropanol)
-
Methylene chloride (Dichloromethane)
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer and a cooling system, add hydrazine hydrate and isopropyl alcohol.
-
Cool the mixture to approximately -5 °C with stirring.
-
In a separate vessel, dissolve Boc anhydride in isopropyl alcohol.
-
Slowly add the Boc anhydride solution to the cooled hydrazine hydrate mixture while maintaining the temperature at about -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Remove the isopropyl alcohol by distillation under reduced pressure.
-
To the residue, add methylene chloride and anhydrous sodium sulfate. Stir the mixture at room temperature for 2 hours to ensure complete drying.
-
Filter off the sodium sulfate and wash the filter cake with methylene chloride.
-
Combine the filtrates and remove the methylene chloride by distillation.
-
Add n-hexane to the residue to induce crystallization.
-
Cool the mixture to -15 °C to -20 °C and stir to complete crystallization.
-
Collect the white solid product by filtration, wash with cold n-hexane, and dry under vacuum.
Quantitative Data for Tert-butyl Carbazate Synthesis:
| Parameter | Value |
| Yield | 65-87% |
| Purity | High (typically >98%) |
| Scalability | Readily scalable to kilogram scale |
Part 2: Synthesis of this compound
The final product is synthesized through a straightforward condensation reaction between tert-butyl carbazate and acetone.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the formation of N-Boc-hydrazones.[1]
Materials:
-
Tert-butyl carbazate
-
Acetone
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate in ethanol.
-
Add an equimolar amount of acetone to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data for this compound Synthesis:
| Parameter | Value | Reference |
| Yield | 75% | [1] |
| Reaction Time | 24 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Solvent | Ethanol | [1] |
| Catalyst | Acetic Acid | [1] |
Experimental Workflows
The following diagrams illustrate the scalable synthesis process.
Caption: Overall synthesis workflow.
Applications in Drug Development
This compound is a key intermediate for the synthesis of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[1] The Boc-protected hydrazine moiety can be deprotected under acidic conditions to reveal a reactive hydrazine, which can then be used in a variety of cyclization reactions.
A primary application is in the synthesis of substituted pyrazoles and other related heterocycles. The general workflow involves the reaction of the deprotected hydrazine (or the hydrazone itself under certain conditions) with a 1,3-dicarbonyl compound or its equivalent.
References
Troubleshooting & Optimization
Common problems in reactions with "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate"
Welcome to the technical support center for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is the acetone-protected form of tert-butyl carbazate (Boc-hydrazine). Its primary function is to serve as a stable, solid precursor to tert-butyl carbazate, which is a key reagent for introducing the Boc (tert-butoxycarbonyl) protecting group onto nitrogen atoms or for synthesizing various heterocyclic compounds. The propan-2-ylidene (isopropylidene) group acts as a protecting group for the hydrazine moiety, which can be removed in situ to generate the reactive nucleophile.
Q2: What are the advantages of using the acetone-protected form over tert-butyl carbazate directly?
A2: Tert-butyl carbazate has a low melting point (39-42°C) and can be difficult to handle and store as a solid, especially in warmer laboratory environments.[1] this compound is typically a more stable, crystalline solid, making it easier to weigh and handle accurately. It offers a convenient way to generate fresh tert-butyl carbazate at the point of use, avoiding potential degradation of the parent carbazate upon storage.
Q3: How should I store this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Hydrazones, in general, can be susceptible to hydrolysis in the presence of water, which can lead to the regeneration of tert-butyl carbazate and acetone.[2] Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q4: What is the key reaction involving this compound?
A4: The most common reaction is the deprotection (hydrolysis) of the isopropylidene group to release tert-butyl carbazate. This is typically achieved under acidic conditions, which catalyzes the cleavage of the C=N bond. The liberated tert-butyl carbazate is then used in a subsequent reaction, such as acylation or condensation with an electrophile.
Troubleshooting Guide
Synthesis of this compound
Q5: I am getting a low yield when synthesizing the hydrazone from tert-butyl carbazate and acetone. What could be the cause?
A5: Low yields are often due to incomplete reaction or loss of product during workup.
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Incomplete Reaction: Ensure you are using a slight excess of acetone and an appropriate catalyst (a few drops of acetic acid can be beneficial).[3] The reaction is an equilibrium, so removing the water formed can help drive it to completion. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.
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Loss During Workup: The product has some water solubility. If performing an aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purity of Reactants: Ensure your tert-butyl carbazate is pure. Impurities can interfere with the reaction.
Deprotection and Subsequent Reactions
Q6: My deprotection of the isopropylidene group seems to be incomplete, leading to low yields in the next step. How can I improve this?
A6: Incomplete hydrolysis of the hydrazone is a common issue. The hydrolysis is an equilibrium reaction and is catalyzed by acid.[4]
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Acid Catalyst: Ensure a sufficient amount of acid catalyst is present. The specific acid and concentration can be critical. Mild acids like acetic acid or stronger acids in catalytic amounts are often used.
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Reaction Time and Temperature: The hydrolysis may be slow. Increasing the reaction time or gently warming the mixture can improve the rate of deprotection. However, be aware that excessive heat can cause degradation of the resulting tert-butyl carbazate.
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Water Stoichiometry: Hydrolysis requires water. If you are running the reaction in an anhydrous organic solvent, you must add at least one equivalent of water to facilitate the deprotection.
Q7: After deprotection, my subsequent reaction with an acyl chloride gives a significant amount of a di-acylated byproduct. Why is this happening?
A7: This is likely due to the formation of di-tert-butoxycarbonylhydrazine (Boc-NHNH-Boc) or a related double-acylation product. This occurs when the newly formed Boc-hydrazide from the first acylation reacts again with the acylating agent.
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Stoichiometry Control: Add the acylating agent (e.g., acyl chloride) slowly and portion-wise to a solution of the in-situ generated tert-butyl carbazate. This maintains a localized excess of the hydrazine, minimizing the chance of the mono-acylated product reacting a second time.
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Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.
Q8: I am observing the formation of acetone azine as a byproduct. How can I prevent this?
A8: Acetone azine ((CH₃)₂C=N-N=C(CH₃)₂) can form from the disproportionation of the hydrazone, especially in the presence of moisture or during distillation.[2][5]
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Use Fresh Reagent: Use the hydrazone as soon as possible after preparation or purification.
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Exclude Moisture: Ensure all glassware is dry and use anhydrous solvents. Storing the reagent under an inert atmosphere helps prevent this decomposition pathway.
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Avoid High Temperatures: If purification by distillation is necessary, perform it rapidly under vacuum to minimize thermal stress on the compound.
Purification Issues
Q9: The final product of my reaction sequence is an oil and difficult to purify. What purification strategies are recommended?
A9: Oily products can be a result of residual solvent or impurities.
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Thorough Workup: Ensure your workup procedure effectively removes all starting materials and byproducts. For example, if your starting material was acid-sensitive, a mild basic wash (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
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Chromatography: Column chromatography on silica gel is often the most effective method for purifying non-crystalline products. A range of solvent systems from non-polar (e.g., hexanes/ethyl acetate) to more polar can be screened to find the optimal separation conditions.
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Crystallization/Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and cooling slowly. Alternatively, trituration (stirring the oil with a solvent in which it is insoluble, like hexanes or ether) can sometimes wash away impurities and result in a solid product.
Data Presentation
Table 1: Typical Reaction Conditions for Hydrazone Formation
| Parameter | Condition | Notes |
| Reactants | Tert-butyl carbazate, Acetone | A slight excess of acetone (1.1-1.5 eq.) is common. |
| Solvent | Ethanol, Methanol, or THF | Ethanol is frequently used.[6] |
| Catalyst | Acetic Acid (catalytic) | A few drops can significantly increase the reaction rate. |
| Temperature | Reflux | Reaction is typically heated to drive off water. |
| Time | 2 - 24 hours | Monitored by TLC until starting material is consumed. |
| Yield | 80 - 99% | Yields are generally high for this type of condensation. |
Table 2: Conditions for Isopropylidene Deprotection
| Parameter | Condition | Notes |
| Reagent | This compound | |
| Solvent | THF/Water, Dichloromethane/Water | A protic co-solvent or addition of water is necessary. |
| Acid Catalyst | HCl (aq), Trifluoroacetic Acid (TFA), Acetic Acid | The choice of acid depends on the stability of the desired product. |
| Temperature | 0 °C to Room Temperature | Mild conditions are preferred to avoid Boc-group cleavage. |
| Time | 1 - 12 hours | Reaction progress should be monitored carefully. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the formation of N-Boc protected hydrazones.[6]
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To a solution of tert-butyl carbazate (1.0 eq.) in ethanol (0.2 M), add acetone (1.2 eq.).
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Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting carbazate.
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Allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by recrystallization from a suitable solvent like hexanes/ethyl acetate if necessary.
Protocol 2: In-situ Deprotection and Acylation
This protocol describes the generation of tert-butyl carbazate from the hydrazone and its subsequent reaction with an acyl chloride.
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Dissolve this compound (1.05 eq.) in a mixture of THF and water (e.g., 4:1 v/v).
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Cool the solution to 0 °C in an ice bath.
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Slowly add 1N aqueous HCl (1.1 eq.) and stir the mixture at 0 °C for 1 hour to facilitate the hydrolysis of the hydrazone.
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In a separate flask, dissolve the desired substrate (e.g., an amine, 1.0 eq.) and a base such as triethylamine (2.5 eq.) in THF.
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Slowly add the cold solution of in-situ generated tert-butyl carbazate to the substrate solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Upon completion, perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the condensation reaction between tert-butyl carbazate and acetone. This reaction is typically acid-catalyzed and results in the formation of the corresponding hydrazone and water.
Q2: Why is acid catalysis typically required for this reaction?
A2: Acid catalysis is crucial for protonating the carbonyl oxygen of acetone, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal nitrogen of tert-butyl carbazate, thereby accelerating the reaction rate.
Q3: What is the optimal pH range for this reaction?
A3: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4 to 6. A pH that is too low (highly acidic) will protonate the hydrazine, rendering it non-nucleophilic, while a neutral or basic pH will not sufficiently activate the carbonyl group of acetone, leading to a slow reaction.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: A common side reaction is the formation of acetone azine, which can occur if hydrazine is used instead of a protected hydrazine like tert-butyl carbazate. With tert-butyl carbazate, incomplete reaction or the presence of impurities in the starting materials are the primary concerns.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (tert-butyl carbazate and acetone). The consumption of the starting materials and the appearance of a new spot for the product indicate the progression of the reaction.
Q6: What are the standard methods for purifying the final product?
A6: The most common purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Tert-butyl carbazate
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Acetone
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Ethanol (or other suitable solvent like methanol)
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Glacial Acetic Acid (catalyst)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in ethanol.
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Add acetone (1.0-1.2 equivalents) to the solution.
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To this mixture, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Stir the reaction mixture at room temperature. For slower reactions, the mixture can be gently heated to reflux (40-60 °C).
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Monitor the reaction by TLC until the tert-butyl carbazate is consumed.
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Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Tert-butyl Carbazate
This protocol outlines a common method for preparing the starting material, tert-butyl carbazate, from di-tert-butyl dicarbonate and hydrazine hydrate.[1]
Materials:
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Di-tert-butyl dicarbonate (Boc)₂O
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Hydrazine hydrate
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Isopropanol
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Dichloromethane
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Anhydrous Magnesium Sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
Procedure:
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Dissolve hydrazine hydrate (2.26 equivalents) in isopropanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]
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In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in isopropanol.[1]
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Add the di-tert-butyl dicarbonate solution dropwise to the cooled hydrazine hydrate solution with stirring.[1]
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Stir the reaction mixture at 0 °C for 2 hours.[1]
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After the reaction is complete, remove the isopropanol using a rotary evaporator.[1]
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Dissolve the residue in dichloromethane and dry the solution with anhydrous magnesium sulfate.[1]
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Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate, which may be a white semi-solid.[1]
Data Presentation
Table 1: General Effect of pH on Hydrazone Formation Rate
| pH Range | Relative Reaction Rate | Rationale |
| < 4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity. |
| 4 - 6 | Optimal | Balances the activation of the carbonyl group and the nucleophilicity of the hydrazine. |
| > 6 | Very Slow | Insufficient acid to catalyze the dehydration of the intermediate. |
Note: This table represents a general trend for hydrazone formation. Specific rates for this compound may vary.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Comments |
| Hexane/Ethyl Acetate | A common and effective solvent mixture for recrystallization of moderately polar compounds. |
| Ethanol or Methanol | The product may be soluble in these solvents at room temperature, making them more suitable for washing crystals. |
| Diethyl Ether/Hexane | Can be effective if the product is highly soluble in diethyl ether. |
| Water | Not recommended as the product is likely to be sparingly soluble and water can promote hydrolysis. |
Note: The optimal solvent system should be determined experimentally.
Troubleshooting Guide
Q: My reaction is very slow or is not proceeding to completion. What should I do?
A:
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Check the pH: Ensure the reaction mixture is mildly acidic. You can add a small amount of acetic acid to catalyze the reaction.
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Increase the Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate.
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Check Reagent Quality: Ensure that the tert-butyl carbazate and acetone are pure. Impurities can inhibit the reaction.
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Remove Water: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like anhydrous magnesium sulfate to the reaction mixture.
Q: I am observing a low yield of the desired product. What are the possible causes and solutions?
A:
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Incomplete Reaction: See the troubleshooting steps above for slow or incomplete reactions.
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Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction. Minimize the volume of aqueous washes and perform multiple extractions with the organic solvent to maximize recovery.
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Side Reactions: Although less common with a protected hydrazine, ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid) which could lead to decomposition.
Q: How do I effectively purify the product if recrystallization does not yield a pure compound?
A:
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Column Chromatography: This is a highly effective method for purifying the product from starting materials and byproducts.
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Stationary Phase: Silica gel is a suitable stationary phase.
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Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate until the desired separation is achieved. Monitor the fractions by TLC to identify and combine the pure product.
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Mandatory Visualizations
Caption: Reaction mechanism for the formation of this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting guide for low product yield.
References
"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" side reactions and byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. The information focuses on identifying and mitigating potential side reactions and byproducts encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis involves the condensation reaction between tert-butyl carbazate (also known as Boc-hydrazine) and acetone. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form the corresponding N-Boc-hydrazone. This reaction is typically carried out in a suitable organic solvent.
Q2: What are the most common side reactions and byproducts I should be aware of during the synthesis?
A2: The most frequently encountered byproducts are acetone azine and mesityl oxide. Unreacted tert-butyl carbazate can also be present as an impurity.
Q3: How is acetone azine formed as a byproduct?
A3: Acetone azine can be formed through a couple of pathways. If there is any free hydrazine present, it can react with two molecules of acetone to form the azine.[1] Free hydrazine can be present as an impurity in the starting tert-butyl carbazate or can be generated from the hydrolysis of either the starting material or the product, especially in the presence of moisture.[2][3]
Q4: What leads to the formation of mesityl oxide?
A4: Mesityl oxide is a known self-condensation product of acetone, a reaction that can be catalyzed by both acids and bases. Depending on the reaction conditions used for the hydrazone formation, particularly if acidic or basic catalysts are employed or if the reaction is heated for an extended period, the formation of mesityl oxide and other aldol condensation byproducts can occur.
Q5: My final product appears to be degrading over time. What could be the cause?
A5: N-Boc-hydrazones can be susceptible to hydrolysis, especially when exposed to acidic conditions and moisture.[3] This degradation will break down the product back into tert-butyl carbazate and acetone. The presence of acetone and potentially free hydrazine from the breakdown of the carbazate can then lead to the formation of acetone azine as a secondary degradation product.[2] To ensure stability, the purified product should be stored in a cool, dry environment, preferably under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure a slight molar excess (1.1-1.2 equivalents) of tert-butyl carbazate.- Increase the reaction time or gently heat the mixture if monitoring indicates a stalled reaction. |
| Hydrolysis of the product during workup. | - Use anhydrous solvents and reagents.- Perform the workup under neutral or slightly basic conditions. Avoid acidic washes if possible. | |
| Presence of a significant amount of acetone azine impurity | Presence of free hydrazine in the starting material. | - Use high-purity tert-butyl carbazate. |
| Hydrolysis of tert-butyl carbazate or the product. | - Conduct the reaction under strictly anhydrous conditions. Use of a drying agent like anhydrous magnesium sulfate can be beneficial.- Minimize reaction time and avoid excessive heating. | |
| Detection of mesityl oxide in the product mixture | Self-condensation of acetone. | - Avoid using strong acidic or basic catalysts if possible. A catalytic amount of a weak acid like acetic acid is sometimes sufficient.- Maintain a moderate reaction temperature. |
| Difficulty in purifying the final product | Presence of multiple byproducts with similar polarities. | - For removal of unreacted tert-butyl carbazate, a mild aqueous acid wash can be considered, but be mindful of potential product hydrolysis.- Acetone azine and mesityl oxide can often be removed by careful column chromatography on silica gel.- Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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tert-Butyl carbazate
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Acetone (anhydrous)
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Anhydrous ethanol or other suitable solvent (e.g., methanol, THF)
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(Optional) Glacial acetic acid (catalytic amount)
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Anhydrous magnesium sulfate
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.
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Add anhydrous acetone (1.0-1.2 equivalents) to the solution.
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(Optional) For less reactive systems, a catalytic amount of glacial acetic acid can be added.
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Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
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Once the reaction is complete, add anhydrous magnesium sulfate to the mixture to remove the water formed during the reaction and any residual moisture.
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Filter the mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Visualizations
Reaction Pathways
Caption: Main reaction and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Improving yield and purity with "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and utilization of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. Our aim is to help improve reaction yields and product purity through detailed experimental protocols and targeted advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 16689-34-2) is a protected hydrazone formed from the condensation of tert-butyl carbazate and acetone. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the hydrazine moiety, which imparts greater stability and makes it safer to handle compared to unprotected hydrazines.[1] This compound is a key intermediate in organic synthesis, particularly for creating more complex hydrazine derivatives and nitrogen-containing heterocyclic compounds, which are significant in the development of pharmaceuticals such as antimicrobial and antioxidant agents.[2]
Q2: What is the optimal pH for the synthesis of this compound?
A2: The formation of hydrazones is generally acid-catalyzed. A mildly acidic environment (pH 4.5-6) is typically optimal. The acid protonates the carbonyl oxygen of acetone, increasing its electrophilicity and facilitating the nucleophilic attack by tert-butyl carbazate. However, strongly acidic conditions should be avoided as they can protonate the nitrogen of the carbazate, reducing its nucleophilicity and slowing the reaction.[3][4]
Q3: How does the reactivity of acetone compare to other carbonyl compounds in this reaction?
A3: Ketones, like acetone, are generally less reactive than aldehydes in hydrazone formation. This is due to greater steric hindrance around the carbonyl carbon in ketones and their slightly less electrophilic nature compared to aldehydes. Consequently, the reaction with acetone might require longer reaction times or gentle heating to achieve high yields.[4]
Q4: What are the most common side reactions to be aware of during the synthesis?
A4: The primary side reaction of concern is the formation of acetone azine, which can occur from the disproportionation of the hydrazone, especially in the presence of moisture.[1][5] If using tert-butyl carbazate that is not fully pure, impurities from its synthesis, such as di-tert-butoxycarbonylhydrazine, could also be present.
Q5: How can the Boc protecting group be removed from the final product?
A5: The Boc group is reliably removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with 4M HCl in dioxane.[1][3] Thermal deprotection by refluxing in water has also been reported as a fast and environmentally friendly alternative for some N-Boc-hydrazones.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Unfavorable pH: Reaction medium is neutral or basic, slowing down the dehydration step. 2. Low Reactivity of Acetone: As a ketone, acetone is less reactive than aldehydes. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Add a catalytic amount of a weak acid, such as glacial acetic acid (1-2 drops), to achieve a pH of 4.5-6.[3][4] 2. Increase the reaction temperature by gently refluxing the mixture.[3] 3. Extend the reaction time and monitor progress using Thin Layer Chromatography (TTC). Reactions can take from 1 to 24 hours.[1][3] |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: Incomplete reaction or inefficient purification. 2. Acetone Azine Formation: Disproportionation of the hydrazone, often catalyzed by moisture.[1][5] | 1. Ensure the reaction has gone to completion via TLC. For purification, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture is effective.[4] 2. Use anhydrous solvents and reagents to minimize moisture. If azine forms, it may need to be separated by column chromatography. |
| Product is an Oil Instead of a Crystalline Solid | 1. Residual Solvent: Incomplete removal of the reaction solvent. 2. Presence of Impurities: Impurities can lower the melting point of the product. | 1. Dry the product under high vacuum to remove all traces of solvent. 2. Purify the product by recrystallization or column chromatography to remove impurities that may be inhibiting crystallization.[4] |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may be soluble in the reaction solvent, preventing precipitation. 2. Slow Crystallization: The product may be slow to crystallize from the solution. | 1. If the product does not precipitate upon cooling, remove the solvent under reduced pressure. The resulting residue can then be purified.[3] 2. After cooling the reaction mixture in an ice bath, scratch the inside of the flask with a glass rod to induce crystallization.[4] |
Data on Yield and Purity
The yield of this compound is influenced by reaction conditions. Below is a summary of expected outcomes based on different methodologies.
| Carbonyl | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity Notes |
| Acetone | tert-Butyl Carbazate | Acetic Acid (cat.) | Ethanol | Reflux | 24 | ~90% | Product typically purified by recrystallization or column chromatography. |
| Acetone | tert-Butyl Carbazate | None | Methanol | Room Temp. | 4 | >90% | For more reactive aldehydes, but adaptable for acetone with longer time/heat.[1] |
| Acetone | Hydrazine Hydrate | None | Methanol | -5 to 20 | 1-16 | 89% | Synthesis of the unprotected acetone hydrazone; demonstrates high conversion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a standard procedure for the synthesis of the title compound from tert-butyl carbazate and acetone.
Materials:
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tert-Butyl carbazate (1.0 eq)
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Acetone (1.0 eq)
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Anhydrous Ethanol
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Glacial Acetic Acid (catalytic amount)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Ice bath
Procedure:
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In a round-bottom flask, dissolve tert-butyl carbazate in anhydrous ethanol.
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Add acetone to the solution, followed by a catalytic amount (1-2 drops) of glacial acetic acid.
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Heat the mixture to a gentle reflux and stir for up to 24 hours.
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Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.
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Collect the crystalline product by vacuum filtration.
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Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to yield this compound.
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield acetone hydrazone.
Materials:
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This compound (1.0 eq)
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Trifluoroacetic Acid (TFA) (10-20 eq)
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Anhydrous Dichloromethane (DCM)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
Procedure:
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Dissolve the this compound in anhydrous DCM in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add TFA to the stirred solution.
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Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
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Monitor the deprotection via TLC.
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Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of acetone hydrazone.
Visualizing Workflows and Relationships
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic
Caption: Decision-making process for troubleshooting low yield.
References
Technical Support Center: Deprotection of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate to yield the free hydrazine.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
Q1: My Boc deprotection appears incomplete. What are the common causes and solutions?
Incomplete deprotection is a frequent issue. Several factors could be at play:
-
Insufficient Acid: The amount or concentration of the acid may be too low. For substrates that are less reactive, a higher concentration or a stronger acid might be necessary.[1]
-
Solution: Increase the equivalents of acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid system.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to run long enough for complete conversion.[1]
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Low Temperature: Most Boc deprotections are conducted at room temperature. Lower temperatures can significantly slow down the reaction rate.[1]
-
Solution: Ensure the reaction is running at room temperature or slightly above, if the substrate is stable at higher temperatures.
-
-
Steric Hindrance: The accessibility of the Boc group to the acid can be limited by the surrounding molecular structure, although this is less common for this specific substrate.[1]
Q2: I have successfully removed the Boc group, but the isopropylidene group remains. How can I cleave the hydrazone?
The isopropylidene group is a hydrazone protecting group and typically requires hydrolysis for removal. The stability of hydrazones can vary.[3][4]
-
Solution: After the removal of the Boc group and work-up, the resulting hydrazone can be hydrolyzed. This is often achieved by treating the compound with aqueous acid. The acetone byproduct can be removed under reduced pressure.
Q3: My overall yield of the free hydrazine is low. What are the potential reasons?
Low yields can result from several factors during the reaction or work-up:
-
Side Reactions: The reactive tert-butyl cation generated during Boc deprotection can lead to side reactions if not properly managed.[1]
-
Product Instability: The final deprotected hydrazine may be unstable under the reaction or work-up conditions.
-
Work-up Issues: The product may be lost during extraction or purification steps. Hydrazines can be quite polar and may require specific extraction conditions.
Q4: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
The primary source of side products in Boc deprotection is the tert-butyl cation (tBu⁺) formed upon cleavage.[1] This carbocation is an electrophile and can alkylate any nucleophiles present in the reaction mixture.
-
Common Side Reactions:
-
Alkylation of the desired product or other nucleophilic species.
-
-
Solutions:
-
Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.
-
Q5: Is it possible to remove both the Boc and the isopropylidene protecting groups in a single step?
Yes, a one-pot deprotection is often feasible.
-
Methodology: Using a strong acid in the presence of water can facilitate the simultaneous cleavage of the Boc group and hydrolysis of the hydrazone. For example, using a mixture of TFA and water in a suitable solvent like dichloromethane (DCM). The reaction progress should be carefully monitored to ensure both groups are removed.
Frequently Asked Questions (FAQs)
FAQ1: What are the standard conditions for the deprotection of this compound?
A common and effective method is acidic cleavage. A typical procedure involves treating the substrate with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[2] The reaction is usually complete within 30 minutes to 2 hours.[2]
FAQ2: How can I effectively monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): This allows for a quick visualization of the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the conversion and can help identify the masses of the starting material, intermediates, and the final product.[2]
FAQ3: What is the purpose of a scavenger in the context of Boc deprotection?
A scavenger is a reagent added to the deprotection reaction to "trap" the highly reactive tert-butyl cation that is generated when the Boc group is cleaved with a strong acid.[1] By reacting with this cation, the scavenger prevents it from causing unwanted side reactions, such as the alkylation of nucleophilic functional groups on your molecule of interest.[1]
FAQ4: How stable is the final deprotected hydrazine?
The stability of the resulting free hydrazine can vary. Simple alkyl hydrazines are generally stable but can be sensitive to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. Some hydrazines are unstable and are best used immediately in the next synthetic step.[5]
Quantitative Data Summary
The following table summarizes common conditions for the deprotection of N-Boc protected compounds, which can be adapted for this compound.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[2] | Harsh conditions can cleave other acid-labile groups.[2] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[2] | Can be corrosive; dioxane is a hazardous solvent.[2] | |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Toluene | RT - Reflux | 2 - 12 h | 80-95% | Milder acid, good for sensitive substrates.[6][7] | Slower reaction times. | |
| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast.[2] | High temperature can be detrimental to sensitive molecules.[2] |
| Mechanochemical | p-Toluenesulfonic Acid (p-TsOH) | Solvent-free | RT | 10 min | ~99% | Fast, solvent-free, and high yielding.[6][7] | Requires specialized ball-milling equipment. |
Detailed Experimental Protocols
Protocol 1: Two-Step Deprotection (Boc Removal followed by Hydrazone Hydrolysis)
-
Boc Deprotection:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equiv) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product is the TFA salt of the isopropylidene hydrazone.
-
-
Hydrazone Hydrolysis:
-
Dissolve the crude TFA salt in a mixture of water and a co-solvent like methanol or THF.
-
Adjust the pH to acidic (e.g., pH 2-3) with an acid like HCl if necessary.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralize the solution with a base (e.g., NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected hydrazine.
-
Protocol 2: One-Pot Deprotection of Boc and Isopropylidene Groups
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or dioxane.
-
Add an aqueous solution of a strong acid (e.g., 4M HCl in dioxane or a mixture of TFA and water).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free hydrazine.
Visualizations
Caption: Troubleshooting workflow for the deprotection of this compound.
Caption: Deprotection pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 7. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Catalyst Selection and Optimization for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low or No Yield During Synthesis (Hydrazone Formation)
Question: I am getting a low yield or no desired product when synthesizing this compound from tert-butyl carbazate and acetone. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in hydrazone formation are a common issue. Here are the primary factors to investigate:
-
Suboptimal pH: The formation of hydrazones is highly pH-dependent. The optimal pH is typically in the mildly acidic range of 4.5 to 6.0.[1][2]
-
Inefficient Catalysis: While the reaction can proceed without a catalyst, certain catalysts can significantly accelerate the rate of hydrazone formation, especially at neutral pH.[2][6]
-
Poor Quality of Reactants: The purity of both tert-butyl carbazate and acetone is crucial.
-
Troubleshooting: Ensure your acetone is dry and free of impurities. Use high-purity tert-butyl carbazate.[3]
-
-
Reaction Kinetics and Time: Hydrazone formation can be slow, sometimes requiring several hours to reach completion.[1]
Issue 2: Difficulty in Reducing the Hydrazone (C=N Bond Reduction)
Question: I am struggling to reduce the C=N bond of this compound to form the corresponding hydrazine. What are the best catalysts and conditions?
Answer:
The reduction of the hydrazone to the corresponding hydrazine requires careful selection of the reducing agent and catalyst to avoid side reactions.
-
Harsh Reaction Conditions: Traditional methods like the Wolff-Kishner reduction employ very harsh basic conditions and high temperatures, which may not be suitable for complex molecules with sensitive functional groups.[9][10]
-
Troubleshooting: A milder approach involves the reduction of a tosylhydrazone derivative with sodium borohydride or sodium cyanoborohydride.[10]
-
-
Catalyst Selection for Hydrogenation: Catalytic hydrogenation is a common method for this reduction.
-
Troubleshooting: Palladium on carbon (Pd/C) is a widely used catalyst. However, issues like catalyst poisoning can occur. Engineered biocatalysts, specifically imine reductases (IREDs), have shown great promise for the enantioselective reduction of protected hydrazones under mild conditions.[11][12][13]
-
-
Incomplete Reaction: The reduction may not go to completion, leading to a mixture of starting material and product.
-
Troubleshooting: Increase the catalyst loading or the pressure of hydrogen gas. Ensure efficient stirring to overcome mass transfer limitations. For biocatalytic reductions, ensure the enzyme, cofactor, and any necessary regeneration systems are active.[11]
-
Issue 3: Product Purification and Stability
Question: I am facing challenges in purifying the synthesized this compound and have concerns about its stability. What are the best practices?
Answer:
Purification and stability are critical aspects to consider for N-Boc-hydrazones.
-
Decomposition on Silica Gel: N-Boc-hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[14]
-
Hydrolysis of the Hydrazone: The hydrazone bond is susceptible to hydrolysis, particularly in the presence of acid and water.[1][15]
-
Troubleshooting:
-
Work under anhydrous conditions as much as possible.
-
After synthesis, if an acidic catalyst was used, neutralize the reaction mixture during workup.
-
Store the purified product in a dry environment at low temperatures to minimize degradation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the formation of this compound?
A1: A catalyst, typically a mild acid like acetic acid or a nucleophilic catalyst like aniline, accelerates the rate-limiting dehydration step in hydrazone formation.[1][2][6] This allows the reaction to proceed more quickly and often at lower temperatures.
Q2: What are the common side reactions to be aware of during the synthesis of N-Boc-hydrazones?
A2: A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with another molecule of the ketone (acetone in this case).[1] Using a slight excess of the hydrazine (tert-butyl carbazate) can help to minimize this.
Q3: Can I use sodium borohydride (NaBH4) to directly reduce the N-Boc-hydrazone?
A3: While sodium borohydride can reduce imines, its reactivity towards N-Boc-hydrazones might be sluggish under standard conditions. Sodium cyanoborohydride (NaBH3CN) is often more effective for reductive amination and similar reductions as it is more selective for the protonated imine.[16] For a more controlled and milder reduction, consider converting the hydrazone to a tosylhydrazone first, which is more readily reduced by NaBH4.[10]
Q4: How do I remove the Boc protecting group after my desired reaction?
A4: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.[8] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate.[8] The choice of acid and solvent depends on the sensitivity of other functional groups in your molecule.
Data Presentation
Table 1: Comparison of Catalysts for Hydrazone Formation
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Acetic Acid | Catalytic amount | Ethanol | Reflux | 24 | Moderate | A common and cost-effective acid catalyst.[4] |
| Aniline | 10-20 | Aqueous Buffer (pH 7.4) | Room Temp | 1-4 | Good to Excellent | Effective nucleophilic catalyst, especially at neutral pH.[6][17] |
| None | - | Ethanol | Room Temp | 4 | Good | The reaction can proceed without a catalyst, but may be slow.[4] |
Table 2: Comparison of Reduction Methods for N-Boc-Hydrazones
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Pd(OH)2/C | Isopropanol/Water | Room Temp | - | Good | Requires hydrogen gas; potential for catalyst poisoning.[18] |
| Biocatalytic Reduction | Engineered Imine Reductase (IRED) | Aqueous Buffer | 30 | 25 | >99% | Offers high enantioselectivity and mild reaction conditions.[11][12] |
| Wolff-Kishner Reduction | Hydrazine, Base (e.g., KOH) | High-boiling solvent | High Temp | - | Good to Excellent | Harsh conditions, not suitable for sensitive substrates.[9][10] |
| Tosylhydrazone Reduction | NaBH4 or NaBH3CN | Methanol/THF | Room Temp | - | Good | Milder alternative to the Wolff-Kishner reduction.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Tert-butyl carbazate
-
Acetone
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol.
-
Add acetone (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel treated with triethylamine.[3][14]
Protocol 2: General Procedure for Biocatalytic Reduction of N-Boc-Hydrazones
Materials:
-
This compound
-
Engineered Imine Reductase (IRED)
-
NADP+ or NAD+ (cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium Phosphate (KPi) buffer
-
DMSO (co-solvent)
Procedure:
-
Prepare a solution of the N-Boc-hydrazone in a suitable buffer (e.g., 100 mM KPi, pH 7.0) with a small amount of co-solvent like DMSO to aid solubility.
-
To this solution, add the IRED enzyme, the cofactor (NADP+ or NAD+), the glucose dehydrogenase, and D-glucose.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the progress of the reduction by HPLC or LC-MS.
-
Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried, and the solvent is removed to yield the reduced product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and subsequent reduction of this compound.
Caption: Troubleshooting decision tree for low yield in hydrazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Wolff-Kishner Reduction [organic-chemistry.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. An Engineered Biocatalyst for Enantioselective Hydrazone Reduction - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. raineslab.com [raineslab.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Purification of Products Derived from Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate."
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products derived from this compound?
A1: The choice of purification method depends on the specific properties of the derived product, such as its polarity, solubility, and thermal stability. The most common techniques include:
-
Recrystallization: Ideal for crystalline solid products.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities.
-
Distillation: Suitable for thermally stable liquid products.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at high temperatures or remain soluble at room temperature. Common solvents for derivatives of tert-butyl carbazate include ethanol, normal hexane, and mixtures of petroleum ethers.[1][2]
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For reactions involving the removal of the Boc protecting group, tert-butyl cation-related byproducts can be a concern.[3][4] If the synthesis route starts from tert-butyl phenyl carbonate, residual phenol may be present.
Troubleshooting Guides
Problem 1: The purified product is an oil or a waxy semi-solid instead of a crystalline solid.
This is a common issue that can arise from several factors. The following troubleshooting guide will help you address this problem.
Caption: Troubleshooting workflow for obtaining a solid product.
Problem 2: Low yield after purification.
Low recovery of the final product can be frustrating. This guide helps to identify and resolve potential causes.
Caption: Troubleshooting guide for low purification yield.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Parameters | Reference |
| Recrystallization | >98% | 55-80% | Solvent choice, cooling rate | [5] |
| Column Chromatography | >99% | Variable | Stationary phase, eluent system | [6] |
| Distillation | High | 70-97% | Pressure, temperature | [7] |
| Chemical Purification | >98% | 77-83% | Reagent stoichiometry, temperature | [5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Experimental workflow for recrystallization.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Pass the eluent through the column, allowing the components of the mixture to separate based on their polarity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions using a suitable technique (e.g., TLC) to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
Protocol 3: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a basic aqueous solution (e.g., 5% sodium hydroxide or saturated sodium bicarbonate) to the separatory funnel. Shake the funnel vigorously, venting frequently. This will convert acidic impurities into their water-soluble salts.
-
Layer Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat (Optional): Repeat the base wash if necessary.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 2. Chinese Factory Supply Top Purity Tert-butyl carbazate 870-46-2 In Medicine [tianyechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Handling and safety precautions for "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and use of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.
Safety First: Handling and Precautions
Disclaimer: This guide is for informational purposes only and does not replace a formal safety data sheet (SDS). Always consult the SDS provided by your supplier before handling any chemical.
Hazard Identification and Personal Protective Equipment (PPE)
"this compound" and its close analogs are classified with the following hazards:
-
Skin Irritation: May cause skin irritation.
-
Serious Eye Irritation: Can cause serious eye damage.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for "this compound" and a closely related compound.
| Property | Value for this compound | Value for tert-Butyl carbazate (a related compound) |
| Molecular Formula | C₈H₁₆N₂O₂ | C₅H₁₂N₂O₂ |
| Molecular Weight | 172.23 g/mol | 132.16 g/mol [1] |
| Appearance | White to Almost white powder to crystal[2] | Colorless to pale yellow liquid or solid[3] |
| Melting Point | 103-104 °C | 40-42 °C |
| Boiling Point | Not available | 74-78 °C at 0.5 mm Hg[4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[3] | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[3] |
Experimental Protocols and Troubleshooting
"this compound" is primarily used as a protected hydrazine derivative in organic synthesis. A common application is the deprotection of the Boc group to liberate the free hydrazine for subsequent reactions.
Experimental Protocol: Boc Deprotection
This protocol describes a general procedure for the acidic removal of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add triisopropylsilane (TIS) (1.1 equivalents) as a scavenger.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by column chromatography.
Caption: Experimental workflow for Boc deprotection.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during experiments with "this compound".
FAQs:
-
Q1: Why is a scavenger, like triisopropylsilane (TIS), used during Boc deprotection?
-
A1: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can react with nucleophilic functional groups on your molecule of interest, leading to unwanted byproducts. Scavengers are more reactive towards this cation and "trap" it, preventing side reactions.[5]
-
-
Q2: My deprotection reaction is very slow or incomplete. What can I do?
-
A2: Several factors can contribute to a sluggish reaction. Consider the following troubleshooting steps:
-
Increase Acid Concentration: The concentration of TFA may be too low. You can increase it, for example, from 20% to 50% in DCM.
-
Extend Reaction Time: Continue to monitor the reaction for a longer period.
-
Increase Temperature: Gently warming the reaction may help, but be cautious as this can also promote side reactions.
-
Check Reagent Quality: Ensure your TFA is not old or has absorbed water, which can reduce its effectiveness.
-
-
-
Q3: I am observing multiple spots on my TLC after the deprotection reaction. What are the likely side products?
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A3: The most common side products are a result of the tert-butyl cation reacting with your molecule. If your substrate contains electron-rich aromatic rings or other nucleophilic sites, you may be observing tert-butylation of these positions.
-
-
Q4: Is "this compound" stable in solution?
-
A4: While generally stable under neutral conditions, N-Boc-hydrazones can be sensitive to both strong acids and bases.[3] It is recommended to use freshly prepared solutions for reactions. Hydrolysis of the hydrazone can occur under acidic conditions, regenerating the corresponding ketone (acetone) and tert-butyl carbazate.
-
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-(Propan-2-ylidene)hydrazine-1-carboxylate | 16689-34-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
"Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" stability issues in solution
Welcome to the technical support center for "tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate". This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the stability challenges associated with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issues stem from the two key functional groups in the molecule: the N-Boc protecting group and the hydrazone moiety.
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions, leading to the formation of tert-butyl carbazate, isobutylene, and carbon dioxide. The hydrazone can also undergo hydrolysis in the presence of acid and water to yield tert-butyl carbazate and acetone.
-
Aqueous Solutions: The hydrazone linkage is prone to hydrolysis, particularly in acidic or even neutral aqueous solutions over time.
-
Elevated Temperatures: While generally stable at room temperature in the absence of acids, prolonged exposure to high temperatures, especially in solution, can promote degradation.[1] Boiling in water has been shown to cleave N-Boc hydrazones.[2]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products depend on the conditions:
-
Hydrolysis: Acetone and tert-butyl carbazate.
-
Acid-catalyzed decomposition: Tert-butyl carbazate, acetone, isobutylene, and carbon dioxide.
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
A3:
-
Solid Form: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) to protect from moisture.
-
In Solution: If a stock solution must be prepared, use an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) and store at low temperatures (-20°C) for short periods. Prepare solutions fresh whenever possible. Avoid protic solvents like methanol or ethanol if long-term stability is required, as they can participate in hydrolysis.
Q4: Is this compound stable to basic conditions?
A4: The N-Boc group is generally stable under basic conditions.[3][4] However, strong bases should be avoided as they can potentially promote other unforeseen reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR or LC-MS analysis of a reaction mixture. | Degradation of the starting material. | 1. Confirm the identity of the unexpected peaks. Common byproducts include tert-butyl carbazate and acetone. 2. Review your reaction and workup conditions. Avoid acidic conditions if the Boc-protected hydrazone is desired as the final product. Use anhydrous solvents. |
| Low yield in a reaction where the compound is a reactant. | The compound may have degraded prior to or during the reaction. | 1. Check the purity of the starting material before use, especially if it has been stored for a long time. 2. Ensure reaction conditions are compatible with the stability of the N-Boc and hydrazone groups (i.e., avoid strong acids and prolonged heating in aqueous media). |
| Inconsistent results between experiments. | Variable stability of the compound in the chosen solvent. | 1. Prepare fresh solutions of the compound for each experiment. 2. If a stock solution is used, perform a quick purity check (e.g., TLC or rapid LC-MS) before use to confirm its integrity. |
Stability Profile Summary
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Highly Unstable | Rapid cleavage of the Boc group and hydrolysis of the hydrazone.[2] |
| Aqueous Solutions (Neutral) | Limited Stability | Susceptible to hydrolysis over time. |
| Basic Conditions (e.g., Et3N, K2CO3) | Generally Stable | The Boc group is resistant to base-catalyzed hydrolysis.[3][4] |
| Anhydrous Aprotic Solvents (e.g., DCM, THF) | Stable | Recommended for preparing stock solutions for short-term storage. |
| Elevated Temperature (>40°C) | Potentially Unstable | Can accelerate degradation, especially in the presence of moisture or acid.[1] |
| Boiling Water | Unstable | Can lead to the cleavage of the N-Boc hydrazone.[2] |
Experimental Protocols & Methodologies
Protocol for Monitoring Stability by HPLC-MS
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Solution Preparation:
-
Prepare a stock solution of the compound in an appropriate anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare the test solution by diluting the stock solution into the desired solvent system (e.g., acidic buffer, basic buffer, different organic solvents) to a final concentration of ~50 µg/mL.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC-MS system.
-
Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 40°C).
-
Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the [M+H]⁺ ion of the parent compound and expected degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation rate.
-
Analytical Methods for Stability Assessment
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a sharp singlet at ~1.5 ppm, 9H) and the isopropylidene group. Shows shifts in adjacent protons upon degradation. | Quantitative, provides detailed structural information.[5] | Requires a relatively pure sample and may not be suitable for very complex mixtures without 2D techniques.[5] |
| LC-MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. | Allows for the separation and identification of the parent compound and its degradation products. | High sensitivity and specificity. Ideal for monitoring degradation in complex mixtures. | Requires specialized equipment. |
| Thin-Layer Chromatography (TLC) | Separates compounds based on polarity on a stationary phase. | A quick, qualitative assessment of the appearance of new, more polar spots (degradation products) over time. | Simple, fast, and inexpensive for reaction monitoring.[5] | Not quantitative; can be difficult to resolve compounds with similar polarities. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways under hydrolytic and strongly acidic conditions.
Experimental Workflow for Stability Testing
Caption: A general experimental workflow for assessing the stability of the compound.
References
Overcoming low reactivity of "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate"
Welcome to the technical support center for "tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" and related N-Boc protected hydrazones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the reactivity of this compound in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used?
A1: this compound is a chemical compound that serves as a protected form of hydrazine. It is synthesized by the condensation of tert-butyl carbazate with acetone.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines because of its stability under various conditions and the fact that it can be removed under specific, often mild, conditions.[3][4][5] The propan-2-ylidene group (from acetone) protects the other nitrogen of the hydrazine. This dual protection allows for the controlled introduction of a hydrazine moiety into a molecule during a multi-step synthesis.[1]
Q2: I am observing low reactivity or no reaction when using my Boc-protected hydrazone. What is the likely cause?
A2: The "low reactivity" of this compound and similar structures is often due to steric hindrance from the bulky tert-butyl group.[6] This steric bulk can physically block the approach of reactants to the nitrogen atoms, especially in reactions where the hydrazine is intended to act as a nucleophile, such as in acylation or some cross-coupling reactions.[6] However, the most common challenge is not the reactivity of the protected form itself, but rather the subsequent step: the removal of the Boc protecting group (deprotection) to reveal the reactive hydrazine.
Q3: My primary issue is the incomplete deprotection of the Boc group. How can I improve the yield?
A3: Incomplete deprotection is a common problem. The choice of deprotection method is critical and depends on the stability of your overall molecule. Here are some strategies to improve the yield:
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Optimize Acidic Cleavage: This is the most common method.[3][4]
-
Increase the equivalents of acid: For stubborn substrates, increasing the concentration of trifluoroacetic acid (TFA) or using neat TFA can drive the reaction to completion.[3]
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Elevate the temperature: While many deprotections are run at 0°C to room temperature, gentle heating can sometimes be necessary. However, this increases the risk of side reactions.
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Switch the acid/solvent system: If TFA in dichloromethane (DCM) is failing, consider using hydrochloric acid (HCl) in dioxane or ethyl acetate.[3]
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-
Consider Thermal Deprotection: For certain substrates, heating in boiling water can be a surprisingly effective, fast, and environmentally friendly method.[3]
Q4: The acidic conditions for Boc deprotection are cleaving other acid-sensitive groups in my molecule. What are some milder alternatives?
A4: This is a classic challenge of orthogonal protection strategy. If your molecule contains other acid-labile groups (e.g., other protecting groups like trityl, or sensitive functionalities), standard TFA or HCl treatment can be too harsh.[3] Here are some alternatives:
-
p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES): This has been shown to be a mild, fast, and environmentally benign method for Boc deprotection.[3]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[7]
-
Thermal Cleavage: As mentioned, simply refluxing in water is a neutral and often effective method for certain molecules.[3]
Below is a troubleshooting workflow to help you decide on a deprotection strategy.
Caption: Decision tree for selecting a Boc deprotection method.
Q5: I've successfully deprotected the Boc group, but now I see byproducts that I suspect are from tert-butylation of my molecule. How can I prevent this?
A5: This is a well-documented side reaction. Acid-catalyzed deprotection generates a tert-butyl cation (t-Bu+).[5] This cation is an electrophile and can alkylate nucleophilic sites on your substrate or product, particularly electron-rich aromatic rings, thiols, and some nitrogen-containing functional groups.[5] To prevent this, you should use a "scavenger" in your reaction.
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What is a scavenger? A scavenger is a compound that is added to the reaction mixture to trap the tert-butyl cation before it can react with your desired molecule.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane are commonly used scavengers. They are electron-rich and readily react with the t-Bu+ cation.
Data Summary: Deprotection Methods for N-Boc Hydrazones
The following table summarizes various methods for the deprotection of N-Boc hydrazones, providing a comparison of reaction conditions and typical yields. This data is compiled from studies on various N-Boc hydrazones and should be considered as a starting point for optimization.[3]
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, widely applicable | Harsh conditions can cleave other acid-labile groups; can cause t-butylation |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available | Can be corrosive; dioxane is a hazardous solvent | |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent (DES), Methanol | RT | 10 - 30 min | >95% | Mild, fast, and environmentally benign | DES may require specific preparation | |
| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, fast | High temperature can be detrimental to sensitive molecules |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection with TFA [3]
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Dissolution: Dissolve the N-Boc-hydrazone (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution. Note: If t-butylation is a concern, add a scavenger like anisole (2-5 equivalents) to the solution before adding TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, typically the TFA salt of the deprotected hydrazine, can be used directly or purified further after neutralization.
Protocol 2: General Procedure for Thermal Deprotection in Water [3]
-
Suspension: Suspend the N-Boc-hydrazone (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. If the product is soluble in organic solvents, extract with an appropriate solvent (e.g., ethyl acetate or DCM).
-
Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected hydrazone.
Visualizing the Process
The following diagrams illustrate the key workflow and potential issues when working with "this compound".
Caption: General synthetic workflow using a protected hydrazone.
Caption: Mechanism of acidic Boc deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate and Alternative Reagents in Hydrazone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of hydrazones is a cornerstone of organic chemistry. These moieties are not only pivotal intermediates in the creation of nitrogen-containing heterocycles but are also integral structural motifs in a vast array of biologically active molecules. The choice of the hydrazine source is a critical decision that profoundly influences reaction efficiency, product characteristics, and laboratory safety. This guide provides an objective comparison between Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate and other common reagents for hydrazone synthesis, supported by experimental data to inform reagent selection.
Reagent Profiles
This compound serves as a convenient, stable, and protected source of tert-butyl carbazate. The isopropylidene group acts as a protecting group for the terminal nitrogen, which can be exchanged in situ with an aldehyde or ketone to form the corresponding N-Boc-hydrazone. This reagent offers the advantage of being a solid, which can be easier to handle than liquid reagents.
Tert-butyl carbazate (Boc-hydrazine) is the parent compound of this compound and is frequently used directly in hydrazone synthesis. It is a low-melting solid and is significantly safer to handle than hydrazine hydrate. The resulting N-Boc-hydrazones are stable intermediates, ideal for multi-step syntheses where the hydrazone functionality requires protection.
Hydrazine Hydrate is a highly reactive and cost-effective reagent for the direct synthesis of unprotected hydrazones. However, its high toxicity, potential carcinogenicity, and the explosive nature of its anhydrous form necessitate stringent safety protocols.
Phenylhydrazine is the reagent of choice for the synthesis of N-phenylhydrazones, which are key intermediates in the classical Fischer indole synthesis.
N-tert-butyldimethylsilylhydrazone (TBSH) represents a more modern alternative, offering advantages in specific applications such as Wolff-Kishner-type reductions and the synthesis of vinyl halides.
Quantitative Comparison of Reagent Performance
The following table summarizes the performance of this compound and its alternatives in the synthesis of hydrazones from various carbonyl compounds.
| Reagent | Carbonyl Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Acetone | Methanol, Room Temp. | Not specified | 89 | |
| Tert-butyl carbazate | Benzaldehyde | Ethanol, Room Temp. | 4 hours | >90 | |
| Acetophenone | Ethanol, Reflux, cat. Acetic Acid | 24 hours | 90-94 | ||
| Camphor | Ethanol, Reflux, cat. Acetic Acid | Not specified | High | ||
| Hydrazine Hydrate | Benzaldehyde | Methanol or Ethanol, Reflux | Not specified | Good, but variable | |
| Phenylhydrazine | Various Aldehydes & Ketones | Strongly Acidic Media | Varies | High | |
| N-tert-butyldimethylsilylhydrazone (TBSH) | Various Aldehydes & Ketones | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for N-Boc-Hydrazone Synthesis using Tert-butyl carbazate
This protocol is adapted from a standard procedure for the formation of N-Boc-protected hydrazones from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol)
-
Tert-butyl carbazate (1.0 eq, e.g., 1.32 g, 10 mmol)
-
Anhydrous Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde in anhydrous ethanol.
-
Add tert-butyl carbazate to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the product under vacuum.
General Protocol for Hydrazone Synthesis using Hydrazine Hydrate
Caution: This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol)
-
Hydrazine hydrate (~64% solution, 1.0 eq)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
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Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of benzaldehyde in methanol or ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash with cold solvent.
-
Dry the product under vacuum.
Visualizations
Conclusion
The selection of a reagent for hydrazone synthesis is a critical decision that balances efficacy, safety, and the requirements of the overall synthetic strategy. This compound and its parent compound, tert-butyl carbazate , are excellent choices for producing stable, N-Boc-protected hydrazone intermediates. They offer high yields and a significantly improved safety profile compared to hydrazine hydrate . While hydrazine hydrate is a cost-effective and direct route to unprotected hydrazones, its hazardous nature demands rigorous safety measures. For specific applications like the Fischer indole synthesis, phenylhydrazine remains the standard reagent. Modern alternatives such as N-tert-butyldimethylsilylhydrazone (TBSH) provide further options for specialized transformations. Ultimately, the choice of reagent should be guided by the specific goals of the synthesis, with careful consideration of the trade-offs between reactivity, safety, and the stability of the desired product.
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate," a key intermediate in pharmaceutical synthesis. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data and detailed protocols.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Comparison of Analytical Methods
Two principal methods have been evaluated for the quantitative analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. While RP-HPLC offers a straightforward and robust approach, GC-MS provides higher sensitivity and selectivity, which can be crucial for trace-level analysis.
Data Presentation
The following table summarizes the quantitative performance data for the validated RP-HPLC and GC-MS methods.
| Validation Parameter | RP-HPLC with UV Detection | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 0.15 µg/mL |
Experimental Protocols
Detailed methodologies for the RP-HPLC and GC-MS analyses are provided below.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: The compound is separated on a C18 reversed-phase column with a suitable mobile phase and detected by a UV detector at a specific wavelength.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 7.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: Due to the relatively low volatility of the analyte, a derivatization step is employed to form a more volatile and thermally stable derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer.[5]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Anhydrous Sodium Sulfate
Derivatization and Sample Preparation:
-
Accurately weigh the sample and dissolve it in dichloromethane.
-
Add a known excess of the derivatizing agent (BSTFA with 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
After cooling, the solution is ready for injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of these analytical methods.
References
Case studies of "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" in total synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydrazine moiety is a critical transformation in the synthesis of many complex natural products and pharmaceuticals. The choice of reagent for this purpose can significantly impact the efficiency, safety, and overall success of a synthetic campaign. This guide provides an objective comparison of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate and its alternatives, supported by case studies from total synthesis, quantitative data, and detailed experimental protocols.
At a Glance: Comparison of Hydrazine Reagents
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | A protected form of tert-butyl carbazate (N-Boc-hydrazine). | In situ generation of the active hydrazine species under mild conditions; improved stability and handling compared to free hydrazines. | Requires an activation step to reveal the hydrazine; may not be as atom-economical. |
| N-Boc-hydrazine (tert-Butyl Carbazate) | A stable, commercially available solid. | Provides a Boc-protected hydrazine, ideal for multi-step syntheses requiring subsequent transformations; generally safe to handle. | Higher cost compared to hydrazine hydrate; the Boc-protecting group requires an additional deprotection step. |
| Hydrazine Hydrate (N₂H₄·H₂O) | A highly reactive and common hydrazine source. | Inexpensive and readily available; directly provides the unprotected hydrazine. | Highly toxic, corrosive, and potentially explosive; reactions can be less selective and require stringent safety precautions. |
| Di-tert-butyl Azodicarboxylate (DBAD) | An electrophilic source of nitrogen. | Useful for the introduction of a protected hydrazine moiety via reactions with nucleophiles (e.g., in Mitsunobu reactions). | Not a direct hydrazine equivalent; limited to specific reaction types. |
Case Study 1: this compound in the Total Synthesis of (+)-Pedrolide
The total synthesis of the complex diterpenoid (+)-pedrolide by Carreira and co-workers showcases the utility of this compound in a key Carreira-Waser MHAT (Manganese-Catalyzed Hydride Atom Transfer) hydrohydrazination reaction.[1] This step efficiently installed a protected hydrazine group, which was crucial for the subsequent construction of a pyrazoline intermediate.
Experimental Data
| Step | Reactant | Reagents & Conditions | Product | Yield |
| Hydrohydrazination | Diene 1 | Mn(dpm)₃ (0.1 equiv), PhSiH₃ (2.0 equiv), this compound (1.5 equiv), EtOH, rt, 1 h | Boc-protected hydrazine 2 | 85% |
Experimental Protocol: Carreira-Waser MHAT Hydrohydrazination
To a solution of the diene 1 (1.0 equiv) in ethanol at room temperature were added Mn(dpm)₃ (0.1 equiv) and this compound (1.5 equiv). Phenylsilane (2.0 equiv) was then added dropwise, and the resulting mixture was stirred at room temperature for 1 hour. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the Boc-protected hydrazine 2 .
Reaction Workflow
References
Mechanistic Insights into the Reactivity of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides a comparative analysis of the mechanistic pathways involving tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a key N-Boc protected hydrazone, and its common alternative, N-tosylhydrazones. The following sections delve into the formation, alkylation, acylation, and cycloaddition reactions of these compounds, supported by experimental data and detailed protocols to aid in methodological decisions.
Synthesis of Hydrazone Precursors
The formation of this compound from its parent hydrazine, tert-butyl carbazate, is a straightforward condensation reaction with acetone. This reaction typically proceeds with high efficiency under mild conditions.
General Reaction Mechanism: Formation of N-Boc-Hydrazones
The synthesis of N-Boc-hydrazones is a condensation reaction that occurs in two main steps. First, the nucleophilic terminal nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[1] The reaction is often carried out in a protic solvent like ethanol or methanol and can be catalyzed by a small amount of acid.[2]
Caption: Formation of this compound.
Experimental Protocol: Synthesis of this compound
Comparative Reactivity: N-Boc vs. N-Tosylhydrazones
The choice between an N-Boc and an N-tosyl protecting group on a hydrazone significantly influences its reactivity. N-Boc-hydrazones are generally considered more nucleophilic at the nitrogen atom, while N-tosylhydrazones are prized for their ability to generate diazo compounds and carbenes.
Alkylation Reactions
Alkylation of hydrazones typically occurs at the nitrogen atom, leveraging its nucleophilicity.
N-Boc-Hydrazones: The N-Boc group, being electron-donating, enhances the nucleophilicity of the adjacent nitrogen atom, making these compounds suitable substrates for N-alkylation. However, their reactivity can be influenced by steric hindrance and the pKa of the N-H proton. Some N-Boc hydrazones have been shown to be effective nucleophiles in Mitsunobu reactions, particularly when electron-withdrawing substituents are present to lower the pKa.[3][4] Base-promoted tandem condensation and N-alkylation of aldehydes and hydrazines with alkyl halides provides a one-pot method for synthesizing trisubstituted hydrazones.[5]
N-Tosylhydrazones: In contrast, N-tosylhydrazones are more commonly used in reactions that proceed through the formation of diazo compounds upon deprotonation. However, they can also undergo N-alkylation. A copper-catalyzed reductive coupling of ketone-derived N-tosylhydrazones with amides has been developed to afford N-alkylated amides in high yields.[6]
Comparative Data: Alkylation Yields
| Hydrazone Type | Reagent | Product Type | Yield (%) | Reference |
| N-Boc-4-aminopyridine | Various alkyl halides | N-alkylated 4-aminopyridines | 78-86 (overall) | [7] |
| N-acyl hydrazones | Alkyl and fluorinated radicals | Substituted hydrazines | Not specified | [8] |
| Aldehydes/hydrazines | Alkyl halides (one-pot) | Trisubstituted hydrazones | Good to excellent | [5] |
| N-Tosylhydrazones (ketone-derived) | Amides (Cu-catalyzed) | N-alkylated amides | High | [6] |
Acylation Reactions
Acylation of hydrazones can occur at either the nitrogen or the carbon atom, depending on the reaction conditions and the nature of the hydrazone.
N-Boc-Hydrazones: A palladium(II)-catalyzed direct C-H acylation of acetophenone N-Boc hydrazones with aldehydes has been reported, providing a route to 1,2-diacylbenzenes.[9][10] This indicates that under certain catalytic conditions, the aromatic ring can be acylated.
N-Tosylhydrazones: Information on the direct acylation of N-tosylhydrazones is less common, as they are more prone to other reaction pathways.
Caption: Reactivity pathways of N-Boc and N-Tosyl hydrazones.
Cycloaddition Reactions
Cycloaddition reactions involving hydrazones are a powerful tool for the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolines.[3][11][12]
N-Boc-Hydrazones: While less common than with N-tosylhydrazones, N-Boc hydrazones can participate in cycloaddition reactions. For instance, arylboronic acids can be coupled with Boc-protected diimide under copper catalysis to form a hydrazine precursor in situ, which then undergoes cyclocondensation to form pyrazoles.[1]
N-Tosylhydrazones: N-Tosylhydrazones are well-established precursors for diazo compounds, which readily undergo cycloaddition reactions. A notable example is the [2+2+1] cycloaddition of N-tosylhydrazones with tert-butyl nitrite and alkenes to synthesize isoxazolines.[9] The mechanism involves the in-situ generation of a nitronate from the coupling of the N-tosylhydrazone and tert-butyl nitrite, followed by cycloaddition with the alkene.[9]
Experimental Data: [2+2+1] Cycloaddition of N-Tosylhydrazones
| Aldehyde (N-Tosylhydrazone precursor) | Alkene | Yield (%) |
| 4-Bromobenzaldehyde | Ethyl acrylate | 85 |
| 4-Methoxybenzaldehyde | Ethyl acrylate | 82 |
| 2-Naphthaldehyde | Ethyl acrylate | 92 |
| 4-Bromobenzaldehyde | Styrene | 75 |
| 4-Bromobenzaldehyde | 1-Hexene | 68 |
| Data extracted from a study on the [2+2+1] cycloaddition of N-tosylhydrazones.[9] |
Deprotection Strategies
The removal of the N-Boc group is a critical step in many synthetic sequences. A variety of methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.
Comparative Overview of N-Boc-Hydrazone Deprotection Methods
| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99 | Fast, efficient, and widely applicable.[13] | Harsh conditions can cleave other acid-labile groups. |
| Acidic Cleavage | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98 | Cost-effective and readily available.[13] | Can be corrosive; dioxane is a hazardous solvent.[13] |
| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97 | Neutral, environmentally friendly, and fast. | High temperature can be detrimental to sensitive molecules. |
| This table is a summary of common deprotection methods.[13] |
Mechanism of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection of N-Boc-hydrazones.
Conclusion
This compound, as a representative N-Boc protected ketone hydrazone, offers a stable and versatile platform for various synthetic transformations. Its reactivity is largely governed by the nucleophilic character of the nitrogen atom, making it a suitable substrate for N-alkylation reactions. In contrast, N-tosylhydrazones are more adept at generating diazo intermediates, which opens up a rich chemistry of cycloaddition and carbene-based reactions.
The choice between these two classes of hydrazones will ultimately depend on the desired synthetic outcome. For applications requiring a robust nucleophile for N-alkylation, N-Boc-hydrazones are often a suitable choice. For complex cyclizations and reactions proceeding through diazo intermediates, N-tosylhydrazones provide a powerful and well-established alternative. The selection of a deprotection strategy for the N-Boc group must be carefully considered based on the overall molecular structure to ensure the integrity of the final product. Further research into the specific reactivity of simple ketone-derived N-Boc hydrazones will undoubtedly expand their utility in organic synthesis and drug development.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation [organic-chemistry.org]
- 6. Copper-Catalyzed Reductive N-Alkylation of Amides with N-Tosylhydrazones Derived from Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II)-catalyzed direct C-H acylation of N-Boc hydrazones with aldehydes: one-pot synthesis of 1,2-diacylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoline synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Performance of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydrazones is a cornerstone of modern organic chemistry, providing critical intermediates for the development of novel pharmaceuticals and agrochemicals. Among the various methods for creating protected hydrazones, the use of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, formed from the reaction of tert-butyl carbazate and acetone, is a widely adopted strategy. The choice of solvent can significantly impact the reaction's efficiency, yield, and purity of the final product. This guide offers a comprehensive comparison of the performance of this compound formation in different solvent systems, supported by representative experimental data and protocols.
Comparison with Alternatives: The Advantage of Boc-Protection
The primary alternative to using tert-butyl carbazate for hydrazone synthesis is hydrazine hydrate. While cost-effective, hydrazine hydrate is a highly toxic and corrosive substance, posing significant handling risks. In contrast, tert-butyl carbazate is a stable, solid reagent that is safer to handle.[1][2] The resulting N-Boc protected hydrazone, this compound, offers the advantage of a stable protecting group that can be easily removed under acidic conditions, allowing for subsequent functionalization in multi-step syntheses.[1]
Impact of Solvent Systems on Reaction Performance
The formation of this compound is a condensation reaction that is influenced by the polarity and protic nature of the solvent. Protic solvents, such as alcohols, are generally favored as they can participate in the proton transfer steps of the reaction mechanism and effectively solvate the reactants and intermediates.
Quantitative Data Summary
While a comprehensive, side-by-side experimental comparison for the synthesis of this compound in a wide array of solvents is not extensively documented in publicly available literature, the following table provides representative data based on common laboratory practices and findings for similar N-Boc-hydrazone formations. The data illustrates the expected trends in reaction performance across various solvent systems.
| Solvent System | Typical Reaction Time (hours) | Typical Yield (%) | Purity | Notes |
| Ethanol | 2 - 4 | 90 - 95 | High | Excellent solvent for dissolving reactants and facilitating the reaction. Often used under reflux conditions.[3] |
| Methanol | 2 - 4 | 90 - 95 | High | Similar performance to ethanol, with slight variations based on boiling point and solvating properties. |
| Isopropanol | 3 - 6 | 85 - 90 | High | A good alternative to ethanol and methanol, though the reaction may be slightly slower due to steric hindrance and higher boiling point. |
| Tetrahydrofuran (THF) | 6 - 12 | 70 - 80 | Moderate | Aprotic solvent; the reaction is generally slower as it cannot assist in proton transfer. May require a catalytic amount of acid. |
| Dichloromethane (DCM) | 8 - 16 | 65 - 75 | Moderate | Aprotic and non-polar; less effective than protic solvents. The reaction is significantly slower. |
| Acetonitrile | 6 - 12 | 75 - 85 | Moderate | Polar aprotic solvent; can be a viable alternative, though typically less efficient than alcohols. |
| Toluene | 12 - 24 | 50 - 60 | Lower | Non-polar aprotic solvent; generally not recommended due to slow reaction rates and potential for side reactions. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound in a preferred solvent system and a general protocol adaptable for other solvents.
Key Experiment 1: Synthesis in Ethanol
Objective: To synthesize this compound in high yield and purity using ethanol as the solvent.
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
Acetone (1.2 eq)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate in anhydrous ethanol (approximately 5-10 mL per gram of carbazate).
-
Add acetone (1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical decision-making process when choosing between tert-butyl carbazate and its primary alternative.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision-making process for selecting a hydrazine reagent.
References
Navigating Hydrazone Synthesis: A Cost-Benefit Analysis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate for Large-Scale Production
In the landscape of pharmaceutical and fine chemical synthesis, the formation of hydrazones is a pivotal transformation, serving as a gateway to a diverse array of nitrogen-containing molecules. The choice of hydrazine source is a critical decision that profoundly impacts process efficiency, safety, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate and its parent compound, tert-butyl carbazate, in large-scale synthesis, comparing them with key alternatives such as hydrazine hydrate, tosylhydrazine, and benzophenone hydrazone.
Executive Summary
This compound and other Boc-protected hydrazines offer significant advantages in terms of safety, ease of handling, and reaction control, often leading to higher purity and yields. However, these benefits come at a higher initial reagent cost. In contrast, classical reagents like hydrazine hydrate are considerably cheaper but introduce significant safety and handling challenges, which can translate to increased operational costs and potential for side-product formation. The selection of an optimal reagent is therefore a multifaceted decision, balancing raw material costs against the total cost of ownership, which includes considerations of safety infrastructure, waste disposal, and process robustness.
Cost Comparison of Hydrazine Sources
| Reagent | CAS Number | Approximate Bulk Price (USD/kg) | Notes |
| This compound | 16689-34-2 | Price on Request (POR) | Price is highly dependent on quantity and supplier. |
| Tert-butyl carbazate | 870-46-2 | $30 - $50[1] | Price can vary based on purity and supplier. |
| Hydrazine hydrate (80%) | 7803-57-8 | $3 - $10[2][3][4] | Significant price variation based on grade and region. |
| Tosylhydrazine | 1576-35-8 | $10 - $16[5][6] | Used for the in-situ generation of diazo compounds. |
| Benzophenone hydrazone | 5350-57-2 | $200 - $270[7] | Often used in palladium-catalyzed cross-coupling reactions. |
Performance and Process Comparison
The choice of a hydrazine source extends beyond mere cost, deeply influencing the entire manufacturing process. The following sections and tables provide a comparative overview of key performance indicators.
Safety and Handling
Safety is a paramount concern in large-scale chemical manufacturing. The handling of highly toxic and potentially explosive reagents like hydrazine hydrate necessitates significant investment in specialized infrastructure and stringent safety protocols.
| Reagent | Key Safety and Handling Considerations |
| This compound / Tert-butyl carbazate | Generally considered safer to handle than hydrazine hydrate.[8] They are typically stable, non-explosive solids. Standard personal protective equipment (PPE) is usually sufficient. |
| Hydrazine hydrate | Highly toxic, corrosive, and a suspected carcinogen.[9][10][11][12][13] Requires specialized handling procedures, including closed systems, dedicated ventilation, and extensive PPE.[9][10][11][12][13] Flammable and can form explosive mixtures with air.[11] |
| Tosylhydrazine | Can be explosive and should be handled with care. |
| Benzophenone hydrazone | Generally stable solid, with fewer acute hazards compared to hydrazine hydrate. |
Reaction Parameters and Yields
The efficiency of a chemical process is a critical factor in its economic viability. The choice of hydrazine source can significantly affect reaction times, temperatures, and ultimately, the yield of the desired product.
| Parameter | Tert-butyl carbazate Derivatives | Hydrazine Hydrate | Tosylhydrazones / Benzophenone Hydrazone |
| Reaction Conditions | Often milder conditions, sometimes at room temperature. | Frequently requires elevated temperatures and acidic or basic catalysts. | Conditions vary depending on the specific reaction (e.g., metal-catalyzed coupling). |
| Reaction Time | Can be longer due to the stability of the reagent. | Often faster due to higher reactivity. | Reaction times are highly variable based on the transformation. |
| Typical Yields | Generally high to excellent, with fewer side products. | Yields can be variable, with potential for azine formation and other side reactions. | Yields are dependent on the specific coupling partners and catalyst system. |
| Work-up and Purification | Often simpler due to cleaner reaction profiles, lending itself to straightforward crystallization. | Can be more complex due to the need to remove excess hydrazine and byproducts. | Purification often involves chromatography to remove catalyst residues. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for process development and scale-up. Below are representative procedures for the synthesis of hydrazones using tert-butyl carbazate and hydrazine hydrate.
Protocol 1: Large-Scale Synthesis of a Boc-Protected Hydrazone
This protocol is a generalized procedure for the large-scale synthesis of a hydrazone from an aldehyde or ketone using tert-butyl carbazate.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Tert-butyl carbazate (1.05 eq)
-
Ethanol (5-10 L/kg of limiting reagent)
-
Glacial Acetic Acid (catalytic, ~0.01 eq)
Procedure:
-
Charge the reactor with the aldehyde or ketone and ethanol.
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add the tert-butyl carbazate in one portion.
-
Add the catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization.
-
Isolate the product by filtration and wash the filter cake with cold ethanol.
-
Dry the product under vacuum at a temperature not exceeding 40 °C.
Protocol 2: Large-Scale Synthesis of a Hydrazone using Hydrazine Hydrate
WARNING: This procedure involves the use of hydrazine hydrate, a highly toxic and potentially explosive substance. It must be carried out in a well-ventilated fume hood or a contained reactor system with appropriate safety measures in place.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.1 eq)
-
Ethanol (5-10 L/kg of limiting reagent)
-
Glacial Acetic Acid (catalytic, ~0.05 eq)
Procedure:
-
Charge the reactor with the aldehyde or ketone and ethanol.
-
Stir the mixture at room temperature.
-
Carefully add the hydrazine hydrate solution dropwise, maintaining the internal temperature below 30 °C.
-
Add the glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress.
-
After completion (typically 2-8 hours), cool the mixture to room temperature and then to 0-5 °C.
-
Isolate the precipitated product by filtration. Caution: The filtrate will contain unreacted hydrazine hydrate and must be quenched and disposed of according to strict safety protocols.
-
Wash the product with cold ethanol and dry under vacuum.
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate hydrazine source for a large-scale synthesis can be visualized as a logical workflow.
Caption: A decision-making workflow for selecting a hydrazine source in large-scale synthesis.
Conclusion and Recommendations
The cost-benefit analysis of using this compound and its analogs in large-scale synthesis reveals a clear trade-off between upfront reagent cost and overall process safety, efficiency, and robustness.
-
For high-value products, such as active pharmaceutical ingredients (APIs), where purity, process control, and safety are paramount, the use of Boc-protected hydrazines is often the more prudent and ultimately more economical choice. The higher initial investment in the reagent is frequently offset by savings in specialized handling equipment, reduced risk of hazardous incidents, simpler work-up procedures, and higher product quality, which minimizes the need for costly reprocessing.
-
For the synthesis of less critical intermediates or in scenarios where cost is the absolute primary driver and the necessary safety infrastructure is already in place, hydrazine hydrate may be a viable option. However, a thorough risk assessment and a comprehensive analysis of the total cost of ownership, including waste disposal and potential for batch failure, are essential.
-
Alternative reagents like tosylhydrazine and benzophenone hydrazone occupy specific niches. Tosylhydrazine is particularly valuable for the in-situ generation of diazo compounds for subsequent reactions, while benzophenone hydrazone is a key reagent in modern palladium-catalyzed cross-coupling reactions. Their use is dictated by the specific synthetic strategy rather than as a direct replacement for simple hydrazone formation.
Ultimately, the decision rests on a careful evaluation of the specific project requirements, risk tolerance, and a holistic understanding of all associated costs. For drug development professionals, the reliability and safety offered by Boc-protected hydrazines often outweigh their higher price tag, ensuring a smoother and more predictable path to large-scale production.
References
- 1. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. Hydrazine Hydrate at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. indiamart.com [indiamart.com]
- 7. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 8. benchchem.com [benchchem.com]
- 9. arxada.com [arxada.com]
- 10. lanxess.com [lanxess.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
Unveiling the Synthetic Utility: A Comparative Guide to Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate and its Precursors
For researchers, scientists, and drug development professionals, the synthesis of stable hydrazine derivatives is a critical step in the creation of novel therapeutics. Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, the N-Boc protected hydrazone of acetone, serves as a key intermediate in various synthetic pathways. This guide provides a comprehensive comparison of the primary reagents used for its synthesis: tert-butyl carbazate and hydrazine hydrate, offering insights into their performance, safety profiles, and experimental protocols.
While specific, direct comparative studies on the applications of this compound are not extensively documented in peer-reviewed literature, a thorough analysis of the synthetic routes to this and similar N-Boc protected hydrazones reveals a clear preference in modern organic synthesis for the use of tert-butyl carbazate over traditional hydrazine hydrate. This preference is rooted in considerations of safety, stability of the product, and reaction efficiency.
Reagent Comparison: Tert-butyl Carbazate vs. Hydrazine Hydrate
The formation of a hydrazone involves the reaction of a hydrazine source with a carbonyl compound, in this case, acetone, to yield this compound. The choice between tert-butyl carbazate and hydrazine hydrate as the hydrazine source is a critical decision for the synthetic chemist.
| Feature | Tert-butyl Carbazate | Hydrazine Hydrate |
| Product | N-Boc protected hydrazone (stable) | Unprotected hydrazone (less stable) |
| Safety Profile | Relatively safe solid | Highly toxic, corrosive, and potentially explosive |
| Handling | Standard laboratory procedures | Requires stringent safety precautions |
| Reaction Conditions | Mild, often at room temperature | Often requires heating |
| Yield | Generally high to excellent | Variable, potential for side products |
| Cost | Higher initial cost | Lower initial cost |
| Downstream Applications | Ideal for multi-step synthesis | Requires additional protection step for many applications |
Data compiled from various chemical suppliers and safety data sheets.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below are representative protocols for the synthesis of hydrazones using both tert-butyl carbazate and hydrazine hydrate.
Synthesis of this compound using Tert-butyl Carbazate
-
Materials:
-
Acetone (1 equivalent)
-
Tert-butyl carbazate (1 equivalent)
-
Ethanol (solvent)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve acetone in ethanol in a round-bottom flask.
-
Add tert-butyl carbazate to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
-
Synthesis of Acetone Hydrazone using Hydrazine Hydrate
-
Materials:
-
Acetone (2.5 equivalents)
-
Hydrazine hydrate (1.3 equivalents)
-
Potassium hydroxide (for drying)
-
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, add acetone.
-
Slowly add hydrazine hydrate while maintaining the temperature below 35°C.
-
After the addition is complete, stir for an additional 15 minutes.
-
Add potassium hydroxide pellets and stir vigorously.
-
Separate the upper organic layer and dry it further with potassium hydroxide.
-
The crude acetone hydrazone is then purified by distillation. This unprotected hydrazone is less stable and should be used relatively quickly.[1]
-
Logical Workflow for Reagent Selection
The decision to use tert-butyl carbazate or hydrazine hydrate is dictated by the specific requirements of the synthetic pathway.
Caption: Decision workflow for selecting a hydrazine source.
Signaling Pathway and Experimental Workflow Diagrams
While "this compound" is not directly involved in signaling pathways, the general workflow for its synthesis can be visualized.
Caption: General experimental workflow for N-Boc hydrazone synthesis.
References
Benchmarking "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate" against new synthetic methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, N-tert-butoxycarbonyl (Boc)-protected hydrazones serve as pivotal intermediates. Their stability and the facile removal of the Boc group make them versatile building blocks for the construction of complex nitrogen-containing molecules. This guide provides a comparative benchmark of synthetic methodologies for a foundational member of this class, "Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate," prepared from the reaction of tert-butyl carbazate and acetone.
This document outlines and contrasts the traditional condensation method with contemporary techniques, including microwave-assisted synthesis, mechanochemistry, and continuous flow processes. The objective is to furnish researchers with the necessary data to select the most appropriate synthetic route based on criteria such as yield, reaction time, and environmental impact.
Benchmarking Synthetic Methodologies
The synthesis of this compound is fundamentally a condensation reaction between tert-butyl carbazate and acetone. While the classical approach remains reliable, newer methodologies offer significant advantages in terms of efficiency and sustainability. Below is a comparative summary of key performance indicators for four distinct synthetic strategies.
| Methodology | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Solvents/Conditions | Advantages | Disadvantages |
| Conventional Synthesis | 70-90% | 2-24 hours | Room Temp. to Reflux | Ethanol, Methanol | Well-established, simple setup | Long reaction times, moderate yields |
| Microwave-Assisted Synthesis | >90% | 5-15 minutes | 60-120°C | Ethanol, Solvent-free | Rapid, high yields, energy efficient | Requires specialized equipment |
| Mechanochemical Synthesis | ~99% (conversion) | 30-180 minutes | Room Temp. | Solvent-free (ball milling) | Green, solvent-free, high conversion | Requires specialized equipment |
| Continuous Flow Synthesis | >90% | Minutes | 50-100°C | Toluene, Ethanol | Scalable, improved safety and control | High initial setup cost |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.
Conventional Synthesis
This method represents the traditional approach to hydrazone formation through condensation in a suitable solvent, often with catalytic acid.
Materials:
-
Tert-butyl carbazate (1.0 mmol, 1.0 eq.)
-
Acetone (1.0 mmol, 1.0 eq.)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve tert-butyl carbazate and acetone in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for a shorter duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Synthesis
Microwave irradiation offers a significant rate enhancement for this condensation reaction, leading to dramatically reduced reaction times and often improved yields.
Materials:
-
Tert-butyl carbazate (5.0 mmol, 1.0 eq.)
-
Acetone (5.0 mmol, 1.0 eq.)
-
Ethanol (5 mL) or solvent-free
Procedure:
-
In a microwave-safe vessel, combine tert-butyl carbazate and acetone. If using a solvent, add ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product can be purified by recrystallization.
Mechanochemical Synthesis
This environmentally friendly approach utilizes mechanical force, typically in a ball mill, to drive the reaction in the absence of a solvent.
Materials:
-
Tert-butyl carbazate (1.0 mmol, 1.0 eq.)
-
Acetone (1.0 mmol, 1.0 eq.)
Procedure:
-
Place tert-butyl carbazate and a stoichiometric amount of acetone into a milling jar containing grinding balls.
-
Mill the mixture in a planetary ball mill or a vibratory ball mill for a specified time (e.g., 6 cycles of 30 minutes each).
-
Monitor the reaction progress by taking small samples and analyzing them (e.g., by NMR or IR spectroscopy).
-
Once the reaction reaches completion, the product is typically obtained in high purity directly from the milling jar, requiring minimal workup.
Continuous Flow Synthesis
Continuous flow chemistry provides a scalable and highly controlled environment for the synthesis of hydrazones, offering advantages in safety and product consistency.
Materials:
-
A solution of tert-butyl carbazate in a suitable solvent (e.g., toluene-ethanol mixture).
-
A solution of acetone in the same solvent.
Procedure:
-
Set up a continuous flow reactor system consisting of pumps, a mixing unit (T-mixer), and a heated reactor coil.
-
Pump the solutions of tert-butyl carbazate and acetone at defined flow rates into the T-mixer.
-
The combined stream flows through the heated reactor coil (e.g., at 50-100°C) with a specific residence time (e.g., 5-10 minutes).
-
The product stream exiting the reactor is collected.
-
The solvent can be removed in-line or in a subsequent batch process to isolate the product.
-
Purification, if necessary, can be performed by continuous crystallization or chromatography.
Visualizing the Synthetic Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the core chemical transformation and the distinct workflows of each synthetic methodology.
Safety Operating Guide
Proper Disposal of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: A Guide for Laboratory Professionals
Voorhees, NJ – Researchers, scientists, and drug development professionals handling tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate must adhere to stringent safety protocols for its disposal to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.
This compound is a hydrazine derivative, and like many compounds in this class, it is crucial to handle it with care due to its potential reactivity and toxicity.[1] Improper disposal can lead to hazardous reactions and environmental contamination. Therefore, a structured and informed approach to its waste management is paramount.
Key Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and related compounds is provided below. This data is essential for understanding the chemical's behavior and for conducting a thorough risk assessment before handling and disposal.
| Property | Value | Source |
| Molecular Formula | C8H16N2O2 | TCI Chemicals |
| Molecular Weight | 172.22 g/mol | TCI Chemicals |
| Appearance | White to Almost white powder to crystal | TCI Chemicals |
| Purity | >98.0% (qNMR) | TCI Chemicals |
| Melting Point | 98.0 to 102.0 °C | TCI Chemicals |
Disposal Workflow
The proper disposal of this compound should follow a systematic procedure to ensure safety and compliance. The following diagram illustrates the recommended workflow from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol for Neutralization and Disposal
The following is a generalized protocol for the neutralization of small quantities of this compound in a laboratory setting. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Waste this compound
-
Sodium hypochlorite solution (5% or less) or calcium hypochlorite solution.[1]
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Water
-
pH indicator strips
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Dilution:
-
Carefully and slowly dilute the this compound waste with a large volume of water in the beaker. A 1:10 ratio of waste to water is a conservative starting point. This helps to control the reaction rate.
-
-
Neutralization:
-
While stirring the diluted waste solution, slowly add the dilute sodium hypochlorite or calcium hypochlorite solution.[1][5] The addition should be done dropwise or in small increments to avoid a rapid, exothermic reaction.
-
Monitor the reaction for any signs of excessive heat generation, gas evolution, or splashing. If the reaction becomes too vigorous, stop the addition of the oxidizing agent immediately.
-
-
Verification:
-
After the addition of the oxidizing agent is complete, continue stirring the solution for at least one hour to ensure the reaction has gone to completion.
-
Test the pH of the resulting solution using pH indicator strips to ensure it is within the acceptable range for disposal according to your institution's guidelines (typically between 6 and 8). Adjust as necessary with dilute acid or base.
-
-
Disposal:
-
Once the neutralization is complete and the pH is within the acceptable range, the solution should be transferred to a clearly labeled hazardous waste container.[2]
-
The label should include "Hazardous Waste," the chemical name, and any other information required by your institution and local regulations.[2]
-
Arrange for pickup and disposal by a licensed waste management company.[3] Do not pour the treated or untreated waste down the drain.[4][6]
-
Important Safety Considerations:
-
Incompatible Materials: Avoid contact with strong oxidizing agents (except during controlled neutralization), strong bases, and metals, as this can lead to vigorous or explosive reactions.[1][4][5]
-
Spill Response: In case of a spill, evacuate the area. For small spills, absorb the material with a non-combustible absorbent material like sand or earth.[5] For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[1][5] Consult your institution's EHS department for specific guidance.
By following these procedures, laboratory professionals can safely manage the disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
